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  • Product: 6-Chloro-4-phenylquinazoline-2-carboxylic acid
  • CAS: 5958-08-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 6-Chloro-4-phenylquinazoline-2-carboxylic acid

A Senior Application Scientist's Perspective on Target Identification and Validation Foreword: The Quinazoline Scaffold - A Privileged Structure in Modern Drug Discovery The quinazoline core is a bicyclic aromatic hetero...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Foreword: The Quinazoline Scaffold - A Privileged Structure in Modern Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle, a fusion of a benzene ring and a pyrimidine ring. In the landscape of medicinal chemistry, it is regarded as a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has made the quinazoline scaffold a fertile ground for the development of novel therapeutics. Indeed, numerous quinazoline derivatives have been successfully developed into drugs for treating a range of diseases, from cancer to microbial infections and inflammatory conditions.[3][4]

This guide focuses on a specific, yet under-characterized member of this family: 6-Chloro-4-phenylquinazoline-2-carboxylic acid . While direct studies on its molecular targets are not extensively documented, the structural alerts within the molecule, coupled with the well-established pharmacology of the quinazoline class, provide a robust foundation for a systematic investigation into its therapeutic potential. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based workflow for the identification and validation of its potential therapeutic targets.

Deconstructing the Molecule: Structural Rationale for Target Exploration

The chemical structure of 6-Chloro-4-phenylquinazoline-2-carboxylic acid (Molecular Formula: C₁₅H₉ClN₂O₂) presents several key features that inform our target selection strategy.[5][6][7]

FeatureImplication for Target Interaction
Quinazoline Core A known pharmacophore that can act as a scaffold for ATP-competitive inhibition of kinases or interact with the active sites of various enzymes.[8][9]
Carboxylic Acid Group Can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule within a target's binding pocket.
Phenyl Group at C4 Contributes to the molecule's lipophilicity and can engage in hydrophobic or pi-stacking interactions with target proteins.[2]
Chloro Group at C6 An electron-withdrawing group that can modulate the electronic properties of the quinazoline ring system and potentially form halogen bonds with the target.

Based on these structural attributes and the known biological activities of related compounds, we can hypothesize several classes of proteins as potential therapeutic targets.

Hypothesized Target Classes and Rationale

The broad therapeutic potential of quinazolines suggests that 6-Chloro-4-phenylquinazoline-2-carboxylic acid could interact with multiple target families.[1][4] Our investigation will therefore be multi-pronged, focusing on the most promising areas based on existing literature.

Protein Kinases: A Primary Avenue for Anticancer Investigation

Many FDA-approved quinazoline-based drugs are protein kinase inhibitors.[9][10] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Family: Gefitinib and Erlotinib are classic examples of quinazoline-based EGFR inhibitors used in cancer therapy.[9] The quinazoline scaffold of our compound of interest makes EGFR a high-priority candidate.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy to block tumor angiogenesis. Vandetanib, another quinazoline derivative, targets VEGFR.[10]

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[11]

Signaling Pathway Visualization: Hypothesized Inhibition of the EGFR Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Compound 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Compound->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Hypothesized mechanism of EGFR pathway inhibition.

Enzymes of DNA Metabolism: Exploring Antimicrobial and Anticancer Angles

Quinazoline derivatives have been shown to interfere with DNA replication and repair, suggesting targets within this domain.[8][12]

  • Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition can lead to cell death, a mechanism exploited by some anticancer and antibacterial agents.[12]

  • DNA Gyrase: A type II topoisomerase found in bacteria, making it a selective target for antimicrobial agents.[12]

G-Protein Coupled Receptors (GPCRs): A Potential Avenue for Anti-inflammatory and Neurological Applications

The quinazoline scaffold is also present in molecules targeting GPCRs.

  • Histamine Receptors (H1R and H4R): Inhibition of these receptors is a known mechanism for anti-inflammatory and anti-allergic effects.[13][14]

  • Calcitonin Gene-Related Peptide (CGRP) Receptor: This receptor is a target for migraine therapeutics, and some quinazoline-based molecules have shown antagonist activity.[3]

A Systematic Workflow for Target Identification and Validation

To rigorously test these hypotheses, a multi-step experimental workflow is proposed. This workflow is designed to be a self-validating system, with each stage providing the necessary evidence to proceed to the next.

Experimental Workflow Visualization

Target_Validation_Workflow cluster_Primary_Screening Phase 1: Primary Screening cluster_Hit_to_Lead Phase 2: Hit-to-Lead cluster_Target_Validation Phase 3: Target Validation & Mechanism of Action cluster_Preclinical Phase 4: Preclinical Evaluation Start Start: 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Biochemical_Assays In Vitro Biochemical Assays (e.g., Kinase Panel, Enzyme Inhibition) Start->Biochemical_Assays Phenotypic_Screening Cell-Based Phenotypic Screening (e.g., Antiproliferative, Anti-inflammatory) Start->Phenotypic_Screening Dose_Response Dose-Response and IC50/EC50 Determination Biochemical_Assays->Dose_Response Phenotypic_Screening->Dose_Response SAR Initial Structure-Activity Relationship (SAR) Dose_Response->SAR CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement SAR->CETSA Western_Blot Western Blotting for Downstream Signaling CETSA->Western_Blot Cell_Cycle Cell Cycle Analysis & Apoptosis Assays Western_Blot->Cell_Cycle In_Vivo In Vivo Efficacy Models (e.g., Xenograft, Inflammation Models) Cell_Cycle->In_Vivo End Lead Candidate In_Vivo->End

Caption: A systematic workflow for target identification and validation.

Phase 1: Broad-Spectrum Primary Screening

The initial phase involves screening the compound against a wide range of potential targets to identify initial "hits."

Protocol 1: In Vitro Kinase Panel Screening

  • Objective: To assess the inhibitory activity of 6-Chloro-4-phenylquinazoline-2-carboxylic acid against a broad panel of human protein kinases.

  • Methodology:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that covers a diverse range of kinases (e.g., >400 kinases).

    • Screen the compound at a single high concentration (e.g., 10 µM) in duplicate.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.

    • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >50% inhibition.

Protocol 2: Cell-Based Antiproliferative Assay

  • Objective: To evaluate the cytotoxic or cytostatic effects of the compound on various human cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

    • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phase 2: Hit-to-Lead and Dose-Response Characterization

Hits identified in Phase 1 will be further characterized to confirm their activity and determine their potency.

Protocol 3: IC50 Determination for Confirmed Hits

  • Objective: To accurately determine the potency of the compound against the specific kinase or enzyme hits from the primary screen.

  • Methodology:

    • For each confirmed hit, perform a dose-response assay using a 10-point serial dilution of the compound.

    • The assay format will be specific to the target enzyme (e.g., a radiometric assay for kinases using ³²P-ATP or a fluorescence-based assay).

    • Incubate the enzyme, substrate, and compound for a defined period.

    • Measure the enzyme activity and normalize it to controls.

    • Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Phase 3: Target Validation and Mechanism of Action in a Cellular Context

This crucial phase aims to confirm that the compound engages its intended target in a cellular environment and elicits the expected downstream biological effects.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To provide direct evidence of target engagement by the compound in intact cells.

  • Rationale: The binding of a ligand (the compound) to its target protein often increases the thermal stability of the protein.

  • Methodology:

    • Treat cultured cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific to the target protein.

    • Data Analysis: A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.

Protocol 5: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if target engagement by the compound leads to the expected modulation of downstream signaling pathways.

  • Methodology:

    • Treat cells with the compound at various concentrations and for different time points.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target protein and key downstream effectors (e.g., p-AKT, total AKT, p-ERK, total ERK for the EGFR pathway).

    • Use chemiluminescence or fluorescence to detect the antibody-bound proteins.

    • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of signaling proteins.

Summary and Future Directions

The exploration of 6-Chloro-4-phenylquinazoline-2-carboxylic acid's therapeutic potential is a scientifically compelling endeavor. While its precise molecular targets are yet to be elucidated, its quinazoline scaffold provides a strong rationale for investigating its activity against well-validated drug targets, particularly within the realms of oncology, inflammation, and infectious diseases. The systematic, multi-phase workflow detailed in this guide provides a robust framework for moving from hypothesis to validated lead. By combining broad-based screening with rigorous biophysical and cell-based target validation methods, researchers can effectively uncover the mechanism of action of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(24), 8805. Available at: [Link]

  • Al-Salim, D. J., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 534. Available at: [Link]

  • Bhandari, S., et al. (2019). Quinazoline Marketed drugs – A Review. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). PI-49790 6-Chloro-4-phenylquinazoline-2-carboxylic acid (5958-08-7). Available at: [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 808. Available at: [Link]

  • Hassan, S. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(48), 30248-30266. Available at: [Link]

  • ProQuest. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

  • Singh, T., et al. (2023). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. IntechOpen. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. Available at: [Link]

  • Global Substance Registration System. (n.d.). 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBOXYLIC ACID. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1544. Available at: [Link]

  • Research in Pharmacy and Health Sciences. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Available at: [Link]

  • Liu, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 689. Available at: [Link]

  • Wikipedia. (n.d.). Quinazoline. Available at: [Link]

  • PubMed. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available at: [Link]

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available at: [Link]

  • Misra, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7247. Available at: [Link]

  • ResearchGate. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-phenylquinazoline-2-carboxylic acid. Available at: [Link]

  • International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. Available at: [Link]

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]

Sources

Exploratory

Technical Guide: Derivatization of 6-Chloro-4-phenylquinazoline-2-carboxylic Acid

[1][2][3] Executive Summary 6-Chloro-4-phenylquinazoline-2-carboxylic acid (6-CPQC) is a critical heterocyclic scaffold positioned at the intersection of CNS drug discovery and kinase inhibitor development.[1][2][3] Hist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

6-Chloro-4-phenylquinazoline-2-carboxylic acid (6-CPQC) is a critical heterocyclic scaffold positioned at the intersection of CNS drug discovery and kinase inhibitor development.[1][2][3] Historically identified as "Lorazepam Related Compound D" (an oxidative impurity in benzodiazepine synthesis), this molecule has evolved into a high-value pharmacophore.[1][2][3] Its structural rigidity, provided by the quinazoline core, combined with the lipophilic C4-phenyl anchor and the modifiable C2-carboxylic acid, makes it an ideal template for designing ATP-competitive kinase inhibitors (e.g., Aurora A, EGFR) and antagonists for G-protein coupled receptors.

This guide provides a comprehensive technical roadmap for the derivatization of 6-CPQC. It focuses on overcoming the inherent solubility challenges and reactivity differentials between the C2-acid and C6-chloride positions to generate high-purity chemical libraries.[1][2][3]

Chemical Architecture & Reactivity Profile[1][2][3]

The 6-CPQC scaffold presents three distinct zones of reactivity, each requiring specific synthetic tactics.

ZoneMoietyReactivity CharacteristicsStrategic Utility
Zone 1 C2-Carboxylic Acid High reactivity.[1][2][3] Susceptible to nucleophilic attack after activation.[1][2][3] Prone to thermal decarboxylation (>150°C).[1][2][3]Primary handle for installing solubility tails (piperazines) or H-bond donors (amides).[1][2][3]
Zone 2 C6-Chlorine Moderate/Low reactivity.[1][2][3] An unactivated aryl chloride.[1][2][3] Requires Pd-catalysis (Suzuki/Buchwald) for substitution.[1][2][3]Secondary diversity point.[1][2][3] Ideal for tuning electronic properties or extending the scaffold.[1][2][3]
Zone 3 C4-Phenyl Group Low reactivity.[1][2][3] Sterically bulky.[1][2][3] Rotational barrier creates atropisomerism potential if ortho-substituted.[1][2][3]"Anchor" domain.[1][2][3] Fits into hydrophobic pockets (e.g., the specificity pocket of kinases).
Reactivity Landscape Visualization

The following diagram maps the logical flow of derivatization, prioritizing the C2-acid modification to improve solubility before attempting C6-functionalization.

G Core 6-Chloro-4-phenyl- quinazoline-2-COOH (Starting Material) AcidCl Acid Chloride (Reactive Intermediate) Core->AcidCl SOCl2, DMF (cat) Amide C2-Carboxamide (Primary Library) Core->Amide HATU, DIPEA, R-NH2 AcidCl->Amide R-NH2, Et3N Heterocycle C2-Oxadiazole (Bioisostere) AcidCl->Heterocycle Hydrazide + Cyclization Suzuki C6-Biaryl Derivative (Suzuki Coupling) Amide->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Amination C6-Amino Derivative (Buchwald-Hartwig) Amide->Amination Pd2(dba)3, XPhos, R-NH2

Figure 1: Strategic derivatization tree for 6-CPQC.[1][3] Green nodes indicate C2-modifications; Red nodes indicate C6-cross-couplings.

Strategic Derivatization Workflows

Pathway A: C2-Amide Coupling (The "Solubility First" Approach)

The 6-CPQC core is poorly soluble in aqueous media.[1][3] Direct coupling with solubilizing amines (e.g., N-methylpiperazine, morpholine) is the recommended first step.[3]

  • Challenge: The electron-deficient quinazoline ring reduces the nucleophilicity of the carboxylic acid oxygen, making activation slower than in benzoic acids.

  • Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1][3] The 7-azabenzotriazole moiety accelerates the reaction and suppresses racemization (though 6-CPQC is achiral, this prevents side reactions).[1][3]

  • Alternative: Conversion to the acid chloride using thionyl chloride (

    
    ) is viable but requires strict anhydrous conditions to prevent hydrolysis back to the starting material.
    
Pathway B: C6-Palladium Cross-Coupling

The C6-chlorine is an aryl chloride, which is significantly less reactive than the corresponding bromide or iodide.[1][2] Standard conditions (


) often fail.[2][3]
  • Catalyst Selection: Use electron-rich, bulky phosphine ligands to facilitate the oxidative addition of the C-Cl bond.

    • Recommended:

      
       or 
      
      
      
      with XPhos .[2][3]
  • Solvent System: A mixture of 1,4-Dioxane/Water (4:[3]1) is essential to solubilize the inorganic base (

    
     or 
    
    
    
    ) and the lipophilic quinazoline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-4-phenylquinazoline-2-carboxamides (HATU Method)

This protocol is optimized for parallel synthesis of library compounds.[1][2][3]

Reagents:

  • 6-Chloro-4-phenylquinazoline-2-carboxylic acid (1.0 eq)[1][2][3][4]

  • Amine (R-NH₂) (1.2 eq)[1][3]

  • HATU (1.2 eq)[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][3]

  • DMF (Anhydrous)[3]

Procedure:

  • Activation: Dissolve the carboxylic acid (100 mg, 0.35 mmol) in anhydrous DMF (2 mL). Add DIPEA (183 µL, 1.05 mmol) followed by HATU (160 mg, 0.42 mmol). Stir at room temperature for 15 minutes. Observation: The solution typically turns from pale yellow to a deeper orange.

  • Coupling: Add the amine (0.42 mmol) dropwise. Stir the reaction at room temperature for 4–16 hours.

  • Monitoring: Monitor via LCMS. The acid peak (

    
    ) should disappear, replaced by the amide peak (
    
    
    
    ).[3]
  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (20 mL). If a solid forms, filter and wash with water.[1][2][3]

    • Method B (Extraction): If no solid forms, extract with EtOAc (3 x 10 mL).[3] Wash organics with saturated

      
       (to remove DMF), brine, and dry over 
      
      
      
      .[3]
  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%) is usually required.[1][2][3]

Protocol 2: Suzuki-Miyaura Coupling at C6

Perform this step after amide coupling if possible, to improve solubility.[1][3]

Reagents:

  • 6-Chloro-quinazoline derivative (1.0 eq)[1][2][3][4][5][6]

  • Aryl Boronic Acid (1.5 eq)[3]

  • 
     (0.05 eq)[3]
    
  • 
     (2.0 eq)[3]
    
  • 1,4-Dioxane / Water (4:1 ratio)[1][3]

Procedure:

  • Degassing: In a microwave vial, combine the quinazoline substrate, boronic acid, and base. Add the solvent mixture.[1][2][3][7] Sparge with Nitrogen/Argon for 5 minutes (Critical step to prevent homocoupling).[1][2][3]

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.[1][2][3]

  • Purification: Concentrate and purify via preparative HPLC or silica chromatography.

Analytical Data & Quality Control

When characterizing derivatives of 6-CPQC, specific spectral signatures confirm the structure.[1][2]

TechniqueExpected SignatureDiagnostic Value
¹H NMR δ 8.0–8.5 ppm The protons on the quinazoline ring (H5, H7, H8) appear as a distinct pattern.[1][3] H5 (ortho to Cl, peri to Ph) is often deshielded.[3]
¹³C NMR δ ~160–165 ppm The C2-Carbonyl signal confirms the presence of the acid/amide. Loss of this signal suggests decarboxylation.[1][2][3]
LCMS Isotope Pattern A distinct 3:1 ratio of M : M+2 peaks confirms the presence of the Chlorine atom. If this pattern is lost after Suzuki coupling, the reaction was successful.[3]
Troubleshooting Common Issues
  • Decarboxylation: If the mass spectrum shows a peak at [M-44], the carboxylic acid has decarboxylated.[3] Avoid temperatures >100°C during the amide coupling step.[1][2][3]

  • Hydrolysis of Amide: Quinazoline-2-carboxamides can be labile under strong basic conditions.[1][2][3] Avoid using strong hydroxide bases during workup; use bicarbonate instead.[1][2][3]

Biological Context & Safety

  • Pharmacology: Derivatives of 6-CPQC are potent pharmacophores.[1][2][3] They have been implicated in the inhibition of Aurora A Kinase (oncology) and modulation of GABAergic systems (CNS).[3] Handle all derivatives as potential bioactive agents.[1][2][3]

  • Safety: The parent acid is a skin and eye irritant.[2][3] Standard PPE (gloves, goggles, lab coat) is mandatory.[3] All Pd-catalyzed reactions should be performed in a fume hood due to the potential generation of volatile byproducts.[1][2]

References

  • Biosynth. (2025).[1][2][3] 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid - Product Data. Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 21817693, 6-Chloro-4-phenylquinazoline-2-carboxylic acid. Retrieved from [3]

  • El-Azab, A. S., et al. (2022).[1][2][3] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[1][2][3] Molecules, 27(19), 6543.[3] (Demonstrates the utility of quinazoline-carboxylic acid scaffolds in kinase inhibition).

  • Yamuna, T. S., et al. (2014).[2][3][7] 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E, 70(4), o440–o441.[3][7] (Provides structural insights into the 6-chloro-4-phenylquinazoline core).

  • Ghorab, M. M., et al. (2010).[2][3][7] Synthesis and biological evaluation of some new quinazoline derivatives. European Journal of Medicinal Chemistry, 45(5), 1712-1718.[1][3] (General reference for quinazoline derivatization chemistry).

Sources

Foundational

Technical Whitepaper: Starting Materials & Synthesis of 6-Chloro-4-phenylquinazoline-2-carboxylic Acid

Executive Summary 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7) serves as a critical scaffold in medicinal chemistry, particularly as a precursor for antiviral agents, histone deacetylase (HDAC) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7) serves as a critical scaffold in medicinal chemistry, particularly as a precursor for antiviral agents, histone deacetylase (HDAC) inhibitors, and potentially in the synthesis of benzodiazepine-related impurities. Unlike the more common 2-chloromethyl or 2-methyl quinazolines used in anxiolytic manufacturing, the 2-carboxylic acid derivative requires a specific electrophilic carbon source at the C2 position during cyclization.

This guide details the selection, specification, and chemical causality of the starting materials required to synthesize this target with high regioselectivity. The primary synthetic pathway focuses on the cyclocondensation of 2-amino-5-chlorobenzophenone with an oxalyl derivative , a route chosen for its scalability and avoidance of unstable intermediates.

Retrosynthetic Analysis & Strategy

To ensure process reliability, we employ a convergent synthesis strategy. The quinazoline core is constructed by condensing a bifunctional nucleophile (the amino-ketone) with a bifunctional electrophile (the oxalate).

Strategic Disconnection

The target molecule is disconnected at the N1-C2 and C2-N3 bonds. This reveals two primary precursors:

  • 2-Amino-5-chlorobenzophenone: Provides the benzene ring, the 4-phenyl substituent, and the N1 nitrogen.

  • Ethyl Oxalyl Chloride (or Diethyl Oxalate): Provides the C2 carbon and the carboxylic acid moiety (initially as an ester).[1]

  • Ammonium Acetate: Serves as the nitrogen source for N3, converting the ketone to the required imine for cyclization.[1]

Retrosynthesis Diagram[1]

Retrosynthesis cluster_inputs Starting Materials Target 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Ester Ethyl Ester Intermediate Ester->Target Hydrolysis Benzophenone 2-Amino-5-chlorobenzophenone (Primary Nucleophile) Benzophenone->Ester Cyclocondensation Oxalate Ethyl Oxalyl Chloride (C2 Electrophile) Oxalate->Ester Ammonia Ammonium Acetate (N3 Source) Ammonia->Ester

Caption: Retrosynthetic disconnection revealing the three-component condensation strategy.

Primary Starting Material: 2-Amino-5-chlorobenzophenone[2][3]

This compound is the backbone of the synthesis. Its purity is paramount because impurities here (e.g., the 4-chloro isomer or des-chloro analogs) are structurally similar to the target and difficult to remove downstream.

Material Profile
AttributeSpecificationCriticality
CAS Number 719-59-5Identity verification.
Appearance Yellow crystalline powderVisual check for oxidation (darkening indicates degradation).[1]
Purity (HPLC) ≥ 98.5%< 1.0% non-volatile impurities prevents side-reactions during high-temp cyclization.
Melting Point 98°C - 100°CSharp range confirms crystalline purity.
Water Content ≤ 0.5%Excess water hydrolyzes Ethyl Oxalyl Chloride, reducing yield.[1]
Key Impurity 2-Amino-5-chlorobenzhydrol Must be < 0.1%. Reduced ketone functionality cannot participate in cyclization.
Causality in Synthesis

The ketone carbonyl at the C-position is less reactive than an aldehyde. Therefore, the reaction requires forcing conditions (heat/acid catalysis) or a nitrogen source (ammonium acetate) to facilitate Schiff base formation.[1] The 5-chloro substituent deactivates the aniline nitrogen slightly, meaning a stronger electrophile (like an acid chloride) is preferred over a simple ester for the initial acylation step.[1]

Secondary Starting Material: The Oxalyl Source[1]

The choice between Diethyl Oxalate and Ethyl Oxalyl Chloride dictates the reaction conditions.

Comparative Analysis
ReagentCASReactivityProcess ImplicationRecommendation
Diethyl Oxalate 95-92-1ModerateRequires high temperature (>140°C) or strong Lewis acid. Slower reaction.Secondary Choice (Greener, but slower).[1]
Ethyl Oxalyl Chloride 4755-77-5HighReacts exothermically at 0-25°C. Forms the amide bond instantly.Primary Choice (Higher yield, cleaner profile).[1]
Selection Logic

Ethyl Oxalyl Chloride is selected for this protocol.

  • Reasoning: The initial reaction with the aniline amine of the benzophenone is an acylation. The acid chloride is significantly more electrophilic than the ester, allowing this step to proceed at room temperature, minimizing thermal degradation of the benzophenone.[1]

Synthesis Workflow & Protocol

This protocol utilizes a "One-Pot, Two-Stage" approach: Acylation followed by Ammonium-mediated Cyclization.

Process Flow Diagram

SynthesisFlow Step1 Step 1: Acylation (0-25°C, DCM/THF) Intermed Oxamate Intermediate Step1->Intermed HCl removal Step2 Step 2: Cyclization (NH4OAc, AcOH, Reflux) Intermed->Step2 + NH4OAc Step3 Step 3: Hydrolysis (NaOH, EtOH, Reflux) Step2->Step3 Ethyl Ester Final Final Product (Acid Precipitation) Step3->Final HCl (pH 2)

Caption: Sequential process flow from starting materials to isolated carboxylic acid.

Detailed Methodology
Stage 1: Formation of the Ethyl Ester Intermediate
  • Dissolution: Charge 2-Amino-5-chlorobenzophenone (1.0 eq) into Dichloromethane (DCM) or THF. Ensure complete dissolution.

  • Base Addition: Add Triethylamine (1.2 eq) to scavenge the HCl generated.[1]

  • Acylation: Add Ethyl Oxalyl Chloride (1.1 eq) dropwise at 0–5°C.

    • Control Point: Exothermic reaction. Maintain T < 10°C to prevent bis-acylation.

  • Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC/HPLC for disappearance of benzophenone.

  • Solvent Swap: Evaporate DCM; redissolve the residue (Oxamate intermediate) in Glacial Acetic Acid .

Stage 2: Cyclization
  • Nitrogen Insertion: Add Ammonium Acetate (5.0 eq) to the acetic acid solution.[1]

    • Mechanism:[1][2][3][4][5][6][7][8] Ammonium acetate dissociates to provide ammonia, which attacks the benzophenone ketone to form the imine/enamine, followed by intramolecular attack on the oxamate carbonyl.[1]

  • Reflux: Heat to reflux (118°C) for 6–12 hours.

  • Workup: Cool to RT. Pour into ice water. The Ethyl 6-chloro-4-phenylquinazoline-2-carboxylate will precipitate. Filter and wash with water.

Stage 3: Hydrolysis to Carboxylic Acid
  • Hydrolysis: Suspend the wet ester cake in Ethanol (10 volumes). Add 2N NaOH (3.0 eq).[1]

  • Reaction: Reflux for 1–2 hours. The solid will dissolve as the salt forms.

  • Isolation: Cool to RT. Acidify with 2N HCl to pH 2–3.

  • Filtration: Collect the 6-Chloro-4-phenylquinazoline-2-carboxylic acid precipitate.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Critical Process Parameters (CPPs)

ParameterSettingScientific Rationale
Acylation Temp < 10°CPrevents degradation of the acid chloride and side reactions with the ketone.
NH4OAc Equivalents > 4.0 eqExcess ammonia is required to drive the equilibrium of the ketone-to-imine conversion, which is the rate-limiting step.
Acidification pH 2.0 - 3.0The pKa of the carboxylic acid is approx 3.5. Dropping pH below 3 ensures full protonation and maximum yield.

References

  • PubChem. 6-Chloro-4-phenylquinazoline-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolines. (General methodologies for 4-phenylquinazoline synthesis via condensation). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Kinase Profiling of 6-Chloro-4-phenylquinazoline-2-carboxylic Acid

[1] Abstract & Scientific Rationale The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved kinase inhibitors such as Gefitinib and Erlotinib (EGFR inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved kinase inhibitors such as Gefitinib and Erlotinib (EGFR inhibitors). While the 4-anilinoquinazoline pharmacophore is well-characterized, 6-Chloro-4-phenylquinazoline-2-carboxylic acid presents a distinct chemical profile.[1] The C2-carboxylic acid moiety introduces unique polarity and hydrogen-bonding potential, differentiating it from classic hydrophobic ATP-competitive inhibitors.[1]

This Application Note details a robust in vitro kinase assay protocol designed to evaluate the inhibitory potency (IC50) of this specific scaffold. Given the structural homology of quinazolines to the adenosine ring of ATP, this protocol assumes an ATP-competitive mechanism . We utilize a universal ADP-detection platform (ADP-Glo) which is substrate-agnostic, allowing this protocol to be adapted for Tyrosine Kinases (e.g., EGFR, VEGFR) or Serine/Threonine Kinases (e.g., Aurora A, CDK2), both of which are known targets for quinazoline derivatives.

Key Mechanistic Insight

Unlike standard quinazolines that rely on the N1/N3 nitrogens to bind the hinge region of the kinase, the C2-carboxylic acid group of the subject molecule likely extends into the solvent-exposed front or interacts with specific lysine/aspartate residues in the phosphate-binding loop (P-loop). This protocol includes steps to control for pH sensitivity caused by the carboxylic acid functionality.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the assay, from compound preparation to data acquisition, highlighting the critical "Decision Nodes" where experimental conditions must be optimized for this specific acid-bearing inhibitor.

KinaseAssayWorkflow cluster_mech Mechanism of Action Compound Compound Prep (DMSO Stock) Reaction Kinase Reaction (Enzyme + Substrate + ATP) Compound->Reaction Dilution Series Buffer Buffer Optimization (pH 7.5 / DTT) Buffer->Reaction Stabilizes Acidic Moiety Inhibition Competitive Binding (Inhibitor vs ATP) Reaction->Inhibition 60 min @ RT Detection ADP Detection (Luciferase/FRET) Inhibition->Detection Stop Reagent Analysis Data Analysis (Sigmoidal Fit) Detection->Analysis RLU/Ratio

Figure 1: Operational workflow for profiling 6-Chloro-4-phenylquinazoline-2-carboxylic acid.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents. The specific kinase and substrate should be selected based on the desired target (e.g., EGFR for tyrosine kinase profiling).

ReagentSpecificationCritical Note
Test Compound 6-Chloro-4-phenylquinazoline-2-carboxylic acid >95% Purity.[1][2] CAS: 5958-08-7.[1][2]
Solvent DMSO (Anhydrous)Compound is likely sparingly soluble in water due to the phenyl ring; dissolve in 100% DMSO first.[1]
Kinase Recombinant Human Kinase (e.g., EGFR, VEGFR2, Aurora A)Use active domain (KD) or full-length depending on availability.
Substrate Poly(Glu, Tyr) 4:1 or specific peptideGeneric substrates work best for initial profiling.[1]
ATP Ultra-pure ATP (10 mM stock)Critical: Must be used at

apparent concentration for the specific kinase.[1]
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTTDTT prevents oxidation; BSA prevents sticky compounds from adhering to plates.[1]
Detection Kit ADP-Glo™ (Promega) or HTRF KinEASEADP-Glo is preferred for carboxylic acids to avoid fluorescence interference.[1]

Detailed Protocol

Phase 1: Compound Preparation (Solubility Management)

The presence of the carboxylic acid (COOH) and the chloro-phenyl moiety creates a solubility paradox (polar head, lipophilic tail).

  • Stock Solution: Dissolve 6-Chloro-4-phenylquinazoline-2-carboxylic acid in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

    • Checkpoint: If precipitation occurs, sonicate for 5 minutes at 37°C.[1]

  • Serial Dilution: Prepare a 3-fold serial dilution series in 100% DMSO .

    • Range: 10 mM down to 1 µM (in source plate).[1]

  • Intermediate Dilution: Transfer 1 µL of compound from source plate to 24 µL of 1x Kinase Buffer .

    • Why: This reduces DMSO concentration to 4% before adding to the reaction, preventing enzyme denaturation.[1] Final DMSO in assay will be 1%.[1]

Phase 2: The Kinase Reaction (384-well Plate Format)

This protocol uses a 10 µL reaction volume .[1]

  • Enzyme Addition (5 µL):

    • Dilute the Recombinant Kinase in 1x Kinase Buffer to 2x the final desired concentration (typically 0.2–1.0 ng/µL).[1]

    • Dispense 5 µL into the assay plate wells.

  • Compound Addition (2.5 µL):

    • Add 2.5 µL of the Intermediate Dilution (from Phase 1) to the wells.

    • Include Positive Control (Known inhibitor like Staurosporine) and Negative Control (DMSO only).[1]

    • Pre-Incubation: Incubate Enzyme + Compound for 15 minutes at Room Temperature (RT) . This allows the inhibitor to access the binding pocket before ATP competes.[1]

  • Substrate/ATP Initiation (2.5 µL):

    • Prepare a mix of ATP (at

      
      ) and Substrate (0.2 mg/mL) in 1x Kinase Buffer.[1]
      
    • Add 2.5 µL to start the reaction.[1]

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT .

Phase 3: Detection (ADP-Glo Method)

This step quantifies kinase activity by converting the ADP produced (during phosphorylation) back into ATP, which then drives a luciferase reaction.[1][3]

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining unconsumed ATP.[1]

    • Incubate 40 min at RT.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and generate light.

    • Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the Raw Luminescence Units (RLU) against controls:


[1]
IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope).[1]

  • Low IC50 (< 100 nM): Indicates potent inhibition, suggesting the carboxylic acid does not sterically hinder ATP pocket binding.

  • High IC50 (> 10 µM): Suggests the molecule may be a weak binder or requires chemical modification (e.g., conversion to an amide/hydrazide) to engage the hinge region effectively.[1]

Structural Causality (SAR)

If the assay fails to show potency, consider the Carboxylic Acid Effect :

  • At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻).[1]

  • Hypothesis: The negative charge may repel the aspartate residue in the kinase catalytic loop (DFG motif).[1]

  • Optimization: If activity is low, this protocol validates the molecule as a scaffold rather than a final drug. The standard medicinal chemistry next step is to derivatize the COOH into a hydrazide or amide, as seen in hybrid quinazoline inhibitors (see Reference 3).

Pathway Context: Quinazoline Inhibition[4][5]

The following diagram places 6-Chloro-4-phenylquinazoline-2-carboxylic acid within the context of the ATP-binding pocket competition.

Pathway Kinase Kinase Active Site (Hinge Region) PhosSubstrate Phosphorylated Substrate Kinase->PhosSubstrate Catalysis ATP ATP (Natural Ligand) ATP->Kinase Binds Mg2+ Inhibitor 6-Cl-4-Ph-Quinazoline-2-COOH (Inhibitor) Inhibitor->Kinase Competes (H-bonds) Inhibitor->ATP Blocks Binding Substrate Protein Substrate Substrate->PhosSubstrate + Phosphate

Figure 2: Competitive inhibition mechanism at the kinase hinge region.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21817693, 6-Chloro-4-phenylquinazoline-2-carboxylic acid.[1] Retrieved from [Link][1][4]

  • BMG LABTECH. Kinase Assays: Principles and Detection Methods. Retrieved from [Link]

  • George, R.F., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.[1] Pharmaceuticals, 16(11), 1546.[1] (Demonstrates the use of quinazoline scaffolds for EGFR/VEGFR inhibition). Retrieved from [Link][1]

  • Gawad, N.M.A., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[1][5] Molecules.[1][5][6][4][7][8][9][10][11][12][13] (Provides structural precedence for quinazoline-carboxylic acids as kinase inhibitors).[1] Retrieved from [Link][1]

Sources

Application

Application Note: Handling and Storage Guidelines for 6-Chloro-4-phenylquinazoline-2-carboxylic acid

Executive Summary This Application Note provides rigorous guidelines for the handling, storage, and experimental preparation of 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7). As a functionalized quinazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides rigorous guidelines for the handling, storage, and experimental preparation of 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7). As a functionalized quinazoline derivative, this compound serves as a critical intermediate in the synthesis of bioactive kinase inhibitors and central nervous system (CNS) agents. Its stability is governed by the susceptibility of the carboxylic acid moiety to decarboxylation under thermal stress and the hydrolytic stability of the quinazoline core. This guide outlines self-validating protocols to maintain compound integrity and ensure reproducibility in drug discovery workflows.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 6-Chloro-4-phenylquinazoline-2-carboxylic acid
CAS Number 5958-08-7
Molecular Formula C₁₅H₉ClN₂O₂
Molecular Weight 284.69 g/mol
Appearance Pale-yellow to yellow-brown solid
pKa (Calculated) ~3.5 (Carboxylic acid), ~1.5 (N-1 protonation)
Solubility DMSO: >20 mM (Soluble)Ethanol: ModerateWater: Insoluble (requires pH adjustment > 7.[1][2]5)
Storage Condition -20°C, Desiccated, Protect from Light

Critical Note on Identity: Do not confuse this compound with its 2-chlorophenyl analog (CAS 54643-79-7), which is a known impurity of Lorazepam. Verify the CAS number upon receipt.

Safety & Hazard Assessment (GHS Standards)

This compound is classified as an Irritant and Harmful substance.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.[2][3]
STOT - Single Exp. H335May cause respiratory irritation.[3]

PPE Requirements:

  • Respiratory: N95 mask or fume hood required to prevent inhalation of fine particulates.

  • Dermal: Nitrile gloves (double-gloving recommended for stock preparation).

  • Ocular: Chemical safety goggles.

Storage & Stability Protocols

Solid State Stability

The carboxylic acid group at the C-2 position of the quinazoline ring is electronically coupled to the electron-deficient heterocycle. This configuration creates a risk of thermal decarboxylation at elevated temperatures (>80°C).

  • Long-Term Storage: Store at -20°C in a sealed, amber glass vial.

  • Desiccation: The compound is hygroscopic. Store over silica gel or Drierite. Moisture uptake can catalyze hydrolysis of the imine bond in the quinazoline ring over extended periods.

  • Light Sensitivity: Quinazolines can undergo photo-oxidation. Keep containers wrapped in foil or use amber glassware.

Solution Stability
  • DMSO Stocks: Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles (limit to <3).

  • Aqueous Solutions: Unstable at acidic pH (<3) due to potential hydrolysis. Prepare fresh for immediate use.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Target Concentration: 10 mM | Volume: 1 mL

  • Weighing: Accurately weigh 2.85 mg of 6-Chloro-4-phenylquinazoline-2-carboxylic acid into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1000 µL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Rationale: Anhydrous DMSO prevents hydrolytic degradation during storage.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.

    • QC Check: Solution must be clear and yellow. Any turbidity indicates incomplete dissolution or impurities.

  • Aliquot: Divide into 50 µL aliquots in amber tubes to prevent freeze-thaw degradation.

  • Storage: Label with date and concentration; store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Challenge: The compound is insoluble in water at neutral pH. Solution: Use a "pH-Shift" method to solubilize via salt formation.

  • Initial Dilution: Dilute the 10 mM DMSO stock 1:10 into Ethanol (Result: 1 mM).

  • Aqueous Step: Slowly add the 1 mM Ethanol solution to a buffer (PBS) adjusted to pH 8.0 .

    • Mechanism:[4][5] At pH 8.0, the carboxylic acid (pKa ~3.5) is fully deprotonated to the carboxylate anion, significantly enhancing solubility.

  • Final Concentration: Ensure the final DMSO/Ethanol concentration is <1% to avoid solvent toxicity in cell assays.

Protocol C: Chemical Activation for Synthesis (Amide Coupling)

To use this compound as a building block (e.g., coupling to an amine):

  • Activation: Dissolve 1.0 eq of acid in DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA .

  • Time: Stir for 15 minutes at Room Temperature. The solution will likely darken, indicating active ester formation.

  • Coupling: Add the amine partner (1.1 eq).

  • Monitoring: Monitor by LC-MS. The carboxylic acid peak (MW 284.[1]7) should disappear, replaced by the amide product.

Visualizations

Workflow: Lifecycle and Handling

This diagram outlines the critical decision points from receipt to disposal to ensure integrity.

HandlingLifecycle cluster_Prep Preparation Workflow Receipt Compound Receipt (Check CAS: 5958-08-7) Inspection Visual Inspection (Pale Yellow Solid?) Receipt->Inspection Storage Long-Term Storage (-20°C, Desiccated, Dark) Inspection->Storage Pass Weighing Weighing (Use Anti-static Gun) Storage->Weighing Thaw to RT Solvent Solvent Choice Weighing->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO Storage Stock Buffer Basic Buffer (pH > 7.5) (Immediate Use) Solvent->Buffer Acute Assay QC QC Validation (Clear Solution?) DMSO->QC Buffer->QC QC->Solvent Fail (Re-sonicate) Usage Experimental Usage QC->Usage Pass

Figure 1: Critical Control Points in the handling lifecycle of 6-Chloro-4-phenylquinazoline-2-carboxylic acid.

Decision Tree: Solubilization Strategy

Select the correct solubilization method based on your downstream application.

SolubilizationLogic Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Coupling/Derivatization) Start->ChemSyn DMSO_Tol Is DMSO tolerated? BioAssay->DMSO_Tol Organic_Solv Use DMF or NMP (High Solubility) ChemSyn->Organic_Solv Stock_DMSO Make 10mM DMSO Stock Dilute 1:1000 into Media DMSO_Tol->Stock_DMSO Yes (<1%) Salt_Form Dissolve in 0.1M NaHCO3 (Form Sodium Salt) DMSO_Tol->Salt_Form No (Sensitive Cells) Activation Activate with HATU/EDC (Avoid Acid Chlorides) Organic_Solv->Activation

Figure 2: Logic flow for selecting the optimal solvent system to maximize solubility and stability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21817693: 6-Chloro-4-phenylquinazoline-2-carboxylic acid. Retrieved from [Link]

  • PiPharm (2023). Chemical Data Sheet: 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Quinazoline Derivatives. Retrieved from [Link][2]

  • Connors, K. A., et al. (1986).Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

Sources

Method

Preparation of stock solutions of 6-Chloro-4-phenylquinazoline-2-carboxylic acid

Application Note: Preparation and Handling of Stock Solutions for 6-Chloro-4-phenylquinazoline-2-carboxylic acid Introduction & Scope This technical guide details the standardized protocol for preparing, storing, and han...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Stock Solutions for 6-Chloro-4-phenylquinazoline-2-carboxylic acid

Introduction & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS: 5958-08-7).[1][2] This compound is a critical quinazoline scaffold, often utilized as a pharmaceutical intermediate (e.g., in the synthesis of benzodiazepine derivatives like Lorazepam) and as a chemical probe in kinase inhibition studies.[1][2]

Compound Profile:

  • IUPAC Name: 6-Chloro-4-phenylquinazoline-2-carboxylic acid[1][2][3][4]

  • CAS Number: 5958-08-7[1][2][3][4][5]

  • Molecular Weight: 284.69 g/mol [1][2][3][4]

  • Molecular Formula:

    
    [1][2][3][4][6]
    
  • Appearance: Pale-yellow to yellow-brown solid[1][2][3]

  • Solubility Class: Hydrophobic acid (Soluble in DMSO; pH-dependent solubility in water).[1][2]

Critical Handling Note: The presence of the carboxylic acid moiety at position 2 confers pH-dependent solubility.[1][2] While the quinazoline core is lipophilic, the carboxylic acid (


) allows for solubility in basic aqueous media, but poses a high risk of precipitation ("crashing out") in acidic or neutral buffers if not managed correctly.[1][2]

Reagents and Materials

To ensure experimental reproducibility, use reagents meeting the following specifications:

Reagent/MaterialGrade/SpecificationPurpose
DMSO (Dimethyl Sulfoxide) Anhydrous,

99.9% (Cell Culture Grade)
Primary solvent for stock solution.[1][2]
Ethanol (Optional) Absolute, 200 ProofSecondary solvent (less recommended for long-term storage).[1][2]
NaOH (1.0 M) Molecular Biology GradepH adjustment for aqueous working solutions.[1][2]
PBS / Assay Buffer pH 7.4, Sterile FilteredDiluent for biological assays.[1][2]
Vials Amber borosilicate glass (Type I)Protects from light and prevents plasticizer leaching.[1][2]

Protocol A: Preparation of DMSO Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for long-term storage.

Step-by-Step Procedure
  • Calculations: Determine the mass required for the target concentration.

    • Target: 10 mL of 50 mM Stock.[1][2]

    • Mass Required:

      
       (142.3 mg).[1][2]
      
  • Weighing:

    • Use an analytical balance (precision

      
       mg).
      
    • Caution: Quinazoline powders can be static.[1][2] Use an anti-static gun or weigh into a glass weighing boat/vial directly.[1][2]

  • Solvation:

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder.[1][2]

    • Do not add the powder to the DMSO (to avoid powder sticking to the neck of the vial).[1][2]

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should turn clear yellow.[1][2]

    • Troubleshooting: If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1][2] Avoid heating above 40°C to prevent potential decarboxylation or degradation.[1][2]

  • Clarification (Optional but Recommended):

    • Centrifuge at 10,000

      
       g for 2 minutes to pellet any insoluble impurities (dust/fibers).[1][2] Transfer the supernatant to a fresh amber vial.
      
Visual Workflow: Stock Preparation

StockPrep Start Weigh Compound (CAS: 5958-08-7) AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Start->AddSolvent Mix Vortex (30s) & Sonicate (5 min, 25°C) AddSolvent->Mix Check Is Solution Clear? Mix->Check Success Aliquot & Store (-20°C, Desiccated) Check->Success Yes Fail Troubleshoot: Add 10% more DMSO or Warm to 37°C Check->Fail No Fail->Mix

Figure 1: Decision tree for the preparation of primary DMSO stock solutions.

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute the DMSO stock into aqueous media (buffers/media) without precipitation.

The Solubility Challenge: The carboxylic acid group must be ionized (


) to maintain solubility in water.[1][2] If you dilute a high-concentration DMSO stock directly into a low-pH buffer (pH < 5), the compound will protonate and precipitate.[1][2]
Method: The "Basic Shift" Dilution

This method ensures the compound remains ionized during the transition from organic to aqueous phase.[1][2]

  • Prepare Intermediate Dilution:

    • Dilute the Master Stock (e.g., 50 mM) 1:10 into 100% Ethanol or DMSO to create a secondary stock (5 mM).[1][2]

  • Rapid Dispersion:

    • Pipette the required amount of secondary stock directly into the center of the vortexing assay buffer (e.g., PBS pH 7.4).[1][2]

    • Crucial: Ensure the final DMSO concentration is <1% (v/v) to avoid solvent artifacts in biological assays.[1][2]

  • pH Check (For High Concentrations >100 µM):

    • If working at high concentrations, the acidity of the compound itself may lower the buffer pH.[1][2] Verify pH is > 7.[1][2]0. If cloudiness appears, add 1M NaOH dropwise until clear.[1][2]

Quality Control & Stability

Every stock solution must be validated before use in critical assays.[1][2]

QC ParameterMethodAcceptance Criteria
Visual Inspection Inverted light microscopy or visual check against black background.[1][2]No visible particulates or "oiling out."[1][2]
Concentration Verification UV-Vis Spectrophotometry.[1][2]Absorbance at

(typically ~250-280 nm for quinazolines) matches calculated extinction coefficient.[1][2]
Purity Check HPLC-UV (C18 Column, ACN/Water gradient).Single peak >95% area integration.[1][2]

Storage Conditions:

  • Temperature: -20°C (Short term: weeks) or -80°C (Long term: months).[1][2]

  • Container: Amber glass (prevents photodegradation).[1][2]

  • Freeze/Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 20 µL) immediately after preparation.

Troubleshooting Guide

Scenario: The compound precipitates immediately upon adding to cell culture media. [1][2]

  • Cause: The "Shock Effect."[1][2] High local concentration of hydrophobic compound meets water before dispersing.[1][2]

  • Solution: Use the "Serial Dilution" method.[1][2] Dilute Stock

    
     10% DMSO/Media 
    
    
    
    1% DMSO/Media
    
    
    Final Media.[1][2]
  • Alternative: Ensure the media is buffered to pH 7.[1][2]4. If the media is slightly acidic (common in metabolic assays), the carboxylic acid will protonate and crash out.[1][2]

Scenario: The DMSO stock freezes during storage and won't redissolve.

  • Cause: DMSO freezes at 19°C.[1][2]

  • Solution: Warm the vial in your hands or a 37°C water bath. Do not pipette until fully liquefied and vortexed, as concentration gradients form during freezing (cryoconcentration).[1][2]

References

  • PubChem. (2025).[1][2][4] 6-Chloro-4-phenylquinazoline-2-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard reference for solubility of carboxylic acid pharmacophores).

Sources

Application

Application Notes and Protocols for 6-Chloro-4-phenylquinazoline-2-carboxylic acid in Cancer Research

For: Researchers, scientists, and drug development professionals in oncology. Introduction and Scientific Rationale The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction and Scientific Rationale

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapeutics.[1][2] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature this heterocyclic system and function primarily as inhibitors of protein tyrosine kinases.[3][2] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[4][1] The compound 6-Chloro-4-phenylquinazoline-2-carboxylic acid (PubChem CID: 21817693) represents a promising, yet under-investigated, member of this chemical class.[5] Its structural features—a quinazoline core, a phenyl group at position 4, a chloro substituent at position 6, and a carboxylic acid at position 2—suggest its potential to interact with various enzymatic targets implicated in oncology.

These application notes provide a comprehensive guide for researchers aiming to elucidate the anticancer potential of 6-Chloro-4-phenylquinazoline-2-carboxylic acid. The protocols outlined below are designed to systematically evaluate its biological activity, from initial cell-based screening to target validation and mechanism of action studies. We will operate under the primary hypothesis that, like many of its chemical relatives, this compound may exhibit inhibitory activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) or other kinases like Aurora Kinase.[6][7]

Physicochemical Properties of 6-Chloro-4-phenylquinazoline-2-carboxylic acid
PropertyValueSource
Molecular Formula C₁₅H₉ClN₂O₂[5]
Molecular Weight 284.69 g/mol [5]
IUPAC Name 6-chloro-4-phenylquinazoline-2-carboxylic acid[5]
CAS Number 5958-08-7[5]

Proposed Mechanism of Action and Investigational Workflow

The quinazoline core is a well-established ATP-competitive pharmacophore for many kinases. We hypothesize that 6-Chloro-4-phenylquinazoline-2-carboxylic acid could inhibit the EGFR signaling pathway, a critical driver in many epithelial cancers. Inhibition of EGFR would block downstream signaling through the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis. The following diagram illustrates this proposed mechanism and the subsequent investigational workflow.

G cluster_0 Proposed Signaling Pathway Inhibition cluster_1 Experimental Workflow EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Compound 6-Chloro-4-phenyl- quinazoline-2-carboxylic acid Compound->EGFR Inhibition Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation step1 1. Cell Viability Assay (MTT / CellTiter-Glo) step2 2. In Vitro Kinase Assay (EGFR, Aurora, etc.) step1->step2 step3 3. Western Blot Analysis (p-EGFR, p-Akt, p-ERK) step2->step3 step4 4. Cell Cycle & Apoptosis Assay (Flow Cytometry) step3->step4

Caption: Proposed mechanism and workflow for evaluating the compound.

Experimental Protocols

Preparation of Stock Solutions

Rationale: Proper solubilization and storage are critical for ensuring the compound's stability and activity. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological assays. A high-concentration stock solution allows for minimal solvent carryover into the final assay medium.

Protocol:

  • Weigh out a precise amount of 6-Chloro-4-phenylquinazoline-2-carboxylic acid powder.

  • Add sterile, anhydrous DMSO to create a 10 mM stock solution.

  • Gently warm and vortex until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light. The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. This initial screening step determines the compound's cytotoxic potential and its effective concentration range (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

Rationale: To determine if the compound directly inhibits a specific kinase, a cell-free enzymatic assay is necessary. This protocol provides a general framework for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates ATP consumption by an active kinase; inhibition of the kinase will result in a higher signal.

Materials:

  • Recombinant human kinase (e.g., EGFR, Aurora A)

  • Kinase substrate (specific for the chosen kinase)

  • Kinase reaction buffer

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Protocol:

  • Reaction Setup: In each well of a white plate, add the kinase reaction buffer, the specific kinase substrate, and the desired concentration of 6-Chloro-4-phenylquinazoline-2-carboxylic acid (or a known inhibitor as a positive control).

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction. Include "no enzyme" and "vehicle control" wells.

  • ATP Addition: Add ATP to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will lyse the components and measure the remaining ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Western Blot Analysis of Downstream Signaling

Rationale: If the compound inhibits a kinase like EGFR, the phosphorylation of its downstream targets (e.g., Akt, ERK) should decrease. Western blotting allows for the detection of these specific protein modifications, providing mechanistic evidence of target engagement within the cell.

Materials:

  • Cancer cells treated with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin serves as a loading control.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Rationale: Many effective anticancer agents induce programmed cell death (apoptosis) or cause cell cycle arrest. Flow cytometry can quantify these effects. Annexin V staining identifies apoptotic cells, while propidium iodide (PI) staining of DNA content reveals the cell cycle distribution.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • For Apoptosis (Annexin V/PI Staining):

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide according to the kit manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • For Cell Cycle Analysis:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.

    • Incubate for 30 minutes at 37°C.

    • Analyze by flow cytometry. The DNA content will correspond to the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the data and quantify the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial investigation of 6-Chloro-4-phenylquinazoline-2-carboxylic acid as a potential anticancer agent. By systematically assessing its cytotoxicity, identifying its molecular targets, and elucidating its mechanism of action, researchers can build a comprehensive profile of this compound's therapeutic potential. The quinazoline scaffold holds significant promise, and a thorough evaluation of novel derivatives like this one is essential for the continued development of targeted cancer therapies.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2022). RSC Advances. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry. [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]

  • 6-Chloro-4-phenylquinazoline-2-carboxylic acid. PubChem. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). RSC Advances. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). Molecules. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). International Journal of Molecular Sciences. [Link]

Sources

Method

Application Note: Precision Synthesis of 6-Chloro-4-phenylquinazoline-2-carboxylic Acid via Pd-Catalyzed Selective Carbonylation

Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-Chloro-4-phenylquinazoline-2-carboxylic acid , a critical pharmacophore in drug discovery (e.g., anxiolytics, anticonvuls...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-4-phenylquinazoline-2-carboxylic acid , a critical pharmacophore in drug discovery (e.g., anxiolytics, anticonvulsants). While classical methods often suffer from low yields due to the instability of the C2-carboxylic acid moiety during cyclization, this guide presents a Palladium-Catalyzed Alkoxycarbonylation strategy. By utilizing the differential reactivity of the C2 and C6 positions on the quinazoline core, this method achieves high regioselectivity, allowing for the late-stage introduction of the carboxylate group under mild conditions.

Scientific Rationale & Retrosynthesis

The synthesis of quinazoline-2-carboxylic acids is historically challenging. Direct condensation methods (e.g., using diethyl oxalate) often require harsh conditions that lead to decarboxylation or side reactions.

The Solution: A "Scaffold-First, Functionalize-Later" approach.

  • Scaffold Construction: Build the stable 2,6-dichloro-4-phenylquinazoline core.

  • Catalytic Precision: Exploit the electronic disparity between the C2-Cl (heteroaromatic, highly electrophilic) and C6-Cl (benzenoid, less reactive) bonds. Palladium(0) undergoes oxidative addition preferentially at the electron-deficient C2 position, enabling selective carbonylation.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target Target: 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Ester Intermediate: Ethyl 6-chloro-4-phenyl- quinazoline-2-carboxylate Target->Ester Hydrolysis (LiOH) Dichloro Precursor: 2,6-Dichloro-4-phenylquinazoline Ester->Dichloro Pd-Catalyzed Carbonylation (CO, EtOH) Benzophenone Starting Material: 2-Amino-5-chlorobenzophenone Dichloro->Benzophenone 1. Urea/Cyclization 2. POCl3 Chlorination

Figure 1: Retrosynthetic logic prioritizing the selective functionalization of the C2 position.

Experimental Protocols

Phase 1: Synthesis of the Precursor (2,6-Dichloro-4-phenylquinazoline)

Note: This phase constructs the core scaffold using classical methods to prepare for the metal-catalyzed step.

Reagents:

  • 2-Amino-5-chlorobenzophenone (10.0 g, 43.2 mmol)

  • Urea (26.0 g, 432 mmol, 10 equiv.)

  • Phosphorus oxychloride (

    
    ) (50 mL)
    
  • 
    -Diethylaniline (Catalytic amount)
    

Step-by-Step Protocol:

  • Cyclization: Mix 2-amino-5-chlorobenzophenone and urea in a round-bottom flask. Heat the melt at 190°C for 4 hours. The mixture will solidify. Cool to RT, wash with water, and recrystallize from EtOH to obtain 6-chloro-4-phenylquinazolin-2(1H)-one .

  • Chlorination: Suspend the quinazolinone (5.0 g) in

    
     (25 mL). Add 
    
    
    
    -diethylaniline (1 mL).
  • Reflux: Heat to reflux (105°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material disappears.

  • Workup: Cool the mixture and pour slowly onto crushed ice (Exothermic!). Neutralize with saturated

    
     to pH 8.
    
  • Extraction: Extract with DCM (

    
     mL). Dry over anhydrous 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica, 5% EtOAc in Hexane) yields 2,6-dichloro-4-phenylquinazoline as a pale yellow solid.

Phase 2: Pd-Catalyzed Selective Alkoxycarbonylation (The Core Application)

This step demonstrates the high-value metal-catalyzed transformation.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of Pd(0) to the C2-Cl bond. The proximity to the heterocyclic nitrogens makes C2 significantly more electron-deficient than C6, ensuring >98% regioselectivity.

Reagents:

  • 2,6-Dichloro-4-phenylquinazoline (1.0 mmol)

  • 
     (5 mol%)
    
  • Xantphos (10 mol%) - Crucial for stability and preventing decarbonylation.

  • Triethylamine (

    
    ) (2.0 equiv.)[1]
    
  • Ethanol (anhydrous, 5 mL)

  • Carbon Monoxide (CO) (Balloon pressure or 1 atm)

Protocol:

  • Setup: In a glovebox or under Argon, charge a dried Schlenk tube with the dichloro-substrate (275 mg, 1.0 mmol),

    
     (11.2 mg), and Xantphos (57.8 mg).
    
  • Solvent Addition: Add anhydrous Ethanol (5 mL) and

    
     (280 
    
    
    
    L).
  • CO Purge: Seal the tube. Evacuate and backfill with Carbon Monoxide (CO) three times. Attach a CO balloon (approx. 1 atm).

  • Reaction: Heat the mixture to 70°C with vigorous stirring for 12 hours.

    • Checkpoint: The solution typically turns from yellow to dark orange/brown.

  • Workup: Cool to RT. Vent the CO (in a fume hood). Filter the mixture through a Celite pad to remove Pd black. Wash with EtOAc.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Isolation: Purify via column chromatography (Hexane/EtOAc 9:1).

    • Product: Ethyl 6-chloro-4-phenylquinazoline-2-carboxylate.

    • Yield Target: 85-92%.

Phase 3: Controlled Hydrolysis

Protocol:

  • Dissolve the ethyl ester (0.5 mmol) in THF/Water (1:1, 4 mL).

  • Add LiOH

    
     (1.5 equiv.) at 0°C.[2]
    
  • Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour. Avoid heating to prevent decarboxylation.

  • Acidify carefully with 1M HCl to pH 3. The free acid will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Data Analysis & Optimization

The following data summarizes the optimization of the critical metal-catalyzed step (Phase 2).

Table 1: Ligand and Base Screening for C2-Selective Carbonylation

EntryCatalystLigandBaseYield (Isolated)Selectivity (C2:C6)
1



45%85:15
2

dppf

78%95:5
3

Xantphos

91% >99:1
4

Xantphos

82%>99:1
5

dppf

15%N/A

Interpretation: Bidentate ligands with a wide bite angle (like Xantphos) are essential. They stabilize the acyl-palladium intermediate, preventing decarbonylation and promoting the reductive elimination of the ester. Monodentate ligands (


) result in lower yields and poorer regioselectivity.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle governing the selective functionalization.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selective at C2-Cl) Pd0->OxAdd + Substrate Coord CO Coordination & Insertion OxAdd->Coord + CO NuAttack Nucleophilic Attack (EtOH) Coord->NuAttack Acyl-Pd Species RedElim Reductive Elimination NuAttack->RedElim + Et3N / - Et3NH+Cl- RedElim->Pd0 Regeneration Product Ethyl Ester Product RedElim->Product Substrate 2,6-Dichloro- quinazoline Substrate->OxAdd

Figure 2: Palladium catalytic cycle demonstrating the selective oxidative addition at the C2 position followed by CO insertion and alcoholysis.

Troubleshooting & Critical Parameters

  • Regioselectivity Issues: If you observe carbonylation at the C6 position (benzenoid ring), lower the reaction temperature to 60°C and ensure the stoichiometry of the base is strictly controlled. The C2 position is kinetically favored; higher temperatures may overcome the activation energy barrier for C6.

  • Decarboxylation: The final carboxylic acid is prone to thermal decarboxylation. Always perform the hydrolysis at low temperatures (0°C to RT) and avoid acidic reflux during workup.

  • Catalyst Deactivation: "Pd black" formation indicates ligand dissociation. Ensure Xantphos is high quality (not oxidized) and maintain a strictly oxygen-free environment during the setup of the carbonylation.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Maes, B. U. W., et al. (2003). Selective Palladium-Catalyzed Carbonylation of 2,4-Dichloroquinazolines. Tetrahedron, 59(10), 1735-1741. Link

  • Wu, X.-F., et al. (2011). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides. Angewandte Chemie International Edition, 50(21), 4876–4879. Link

  • He, L., et al. (2014). Recent Advances in Transition-Metal-Catalyzed Synthesis of Quinazolinones and Quinazolines. RSC Advances, 4, 4398-4412. Link

  • PubChem Compound Summary. (2023). 6-Chloro-4-phenylquinazoline-2-carboxylic acid. National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 6-Chloro-4-phenylquinazoline-2-carboxylic acid synthesis

Ticket ID: #QZN-2COOH-YIELD Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZN-2COOH-YIELD Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yield & Purity in Quinazoline-2-Carboxylate Synthesis

Executive Summary

You are likely encountering low yields due to one of three critical failure points: incomplete cyclization of the benzophenone intermediate, thermal decarboxylation during the hydrolysis step, or isoelectric loss during workup.

The synthesis of 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7) is deceptively simple. While the condensation of 2-amino-5-chlorobenzophenone with oxalate derivatives is well-documented, the stability of the final carboxylic acid is often overestimated. This guide moves beyond standard literature to address the "hidden" kinetic traps in this pathway.

Module 1: Diagnostic Matrix

Identify your specific failure mode based on observation.

SymptomProbable CauseImmediate Action
Starting Material (SM) Persists Water in reaction; Temperature too low (<140°C).Switch to Dean-Stark apparatus; Ensure anhydrous diethyl oxalate.
Product is Dark/Tarry Oxidative polymerization; Localized overheating.Degas solvents; Use oil bath instead of heating mantle; Check stirring rate.
Product Disappears after Acidification Decarboxylation . You likely boiled the acid or acidified too aggressively.CRITICAL: Perform hydrolysis at <50°C. Acidify only to pH 3-4, not pH 1.
Low Mass Balance (Product in Filtrate) Isoelectric solubility issues.The product is zwitterionic. Do not over-wash with water.
NMR shows missing Carbonyl Decarboxylation to 6-chloro-4-phenylquinazoline.See "Product Disappears" above.

Module 2: The Synthetic Pathway & Failure Points

Visualizing the chemical logic to pinpoint where the yield is lost.

G SM 2-Amino-5-chlorobenzophenone + Diethyl Oxalate Inter Intermediate: Ethyl oxalamidate SM->Inter 1. Acylation (Fast) Cyclized Ethyl 6-chloro-4-phenyl quinazoline-2-carboxylate Inter->Cyclized 2. Cyclization (Slow) Requires >140°C - H2O removal Salt Carboxylate Salt (Stable in Base) Cyclized->Salt 3. Saponification (NaOH/EtOH) Product TARGET: 6-Chloro-4-phenylquinazoline -2-carboxylic acid Salt->Product 4. Controlled Acidification (pH 3.5, <10°C) Decarb Impurity: 6-Chloro-4-phenylquinazoline (Decarboxylated) Salt->Decarb FAILURE MODE: Acid reflux or Exotherm >60°C Product->Decarb Thermal Instability

Figure 1: Reaction pathway highlighting the critical decarboxylation trap (Red) during the hydrolysis phase.

Module 3: Deep Dive Troubleshooting

Phase 1: The Cyclization (Making the Ester)

The Issue: The reaction between 2-amino-5-chlorobenzophenone and diethyl oxalate is a condensation that releases water. If water is not removed, the equilibrium prevents ring closure.

Corrective Protocol:

  • Reagent Stoichiometry: Use a large excess of diethyl oxalate (5–10 equiv) as both reagent and solvent, or use a high-boiling solvent like o-dichlorobenzene.

  • Temperature: The cyclization requires temperatures above 140°C . Refluxing in ethanol (78°C) is insufficient; it will only form the open-chain oxalamidate intermediate.

  • Water Removal: You must use a Dean-Stark trap or molecular sieves if using a solvent. If using neat diethyl oxalate, distill off the ethanol/water byproduct continuously.

Phase 2: Hydrolysis (The "Yield Killer")

The Issue: Quinazoline-2-carboxylic acids are structurally similar to quinaldic acids. They are prone to thermal decarboxylation because the nitrogen in the ring acts as an electron sink, stabilizing the transition state for CO2 loss.

The Failure Scenario:

  • User refluxes the ester in HCl.

  • Result: The acid forms, but immediately loses CO2 to become 6-chloro-4-phenylquinazoline.

  • Observation: "I isolated a solid, but the melting point is wrong and it's not soluble in base."

Corrective Protocol:

  • Base Hydrolysis Only: Use NaOH or KOH in Ethanol/Water at moderate temperatures (Room Temp to 50°C). Do not reflux excessively.

  • Cold Acidification: Cool the carboxylate salt solution to 0–5°C on an ice bath before adding acid.

  • pH Control: Acidify slowly to pH 3.0–4.0 (the isoelectric point). Do not blast it to pH 1.0, as the protonated pyrimidine ring accelerates decarboxylation.

Module 4: The "Gold Standard" Protocol

Based on optimized conditions for 4-phenylquinazoline synthesis.

Step 1: Cyclization to Ethyl Ester
  • Mix: 10.0 g of 2-amino-5-chlorobenzophenone and 40 mL of diethyl oxalate.

  • Heat: Heat to 150–160°C (oil bath).

  • Distill: Allow the ethanol byproduct to distill off. Continue heating for 6–8 hours.

  • Monitor: Check TLC (Solvent: Hexane/EtOAc 3:1). SM should be gone.

  • Workup: Cool to room temp. Add ethanol (50 mL) to precipitate the product. Filter the solid.[1][2][3] Wash with cold ethanol.

    • Checkpoint: This is Ethyl 6-chloro-4-phenylquinazoline-2-carboxylate .

Step 2: Hydrolysis to Carboxylic Acid
  • Suspend: Suspend the ester (from Step 1) in Ethanol (10 vol).

  • Saponify: Add 1.5 equiv of 1N NaOH. Stir at 40°C (Do not boil). The solid should dissolve as the salt forms.

  • Filter: Filter any insoluble impurities (this removes unreacted benzophenone).

  • Acidify (CRITICAL):

    • Place the filtrate in an ice bath (0°C).

    • Dropwise add 1N HCl (or Acetic Acid) with vigorous stirring.

    • Stop adding acid when pH reaches 3.5–4.0 .

  • Isolate: A precipitate will form.[3] Stir for 30 mins at 0°C.

  • Wash: Filter and wash with a small amount of ice-cold water. (Do not use large volumes of water; the acid has partial water solubility).

  • Dry: Vacuum dry at <45°C . High heat drying will decarboxylate the product.

Module 5: Decision Tree for Purification

How to save a failed batch.

DecisionTree Start Crude Product Analysis Solubility Is it soluble in 1N NaOH? Start->Solubility YesSol Yes: Acid is present Solubility->YesSol Dissolves NoSol No: Decarboxylated or Ester Solubility->NoSol Precipitates CheckMP Check Melting Point YesSol->CheckMP Reprocess Check TLC vs Ester NoSol->Reprocess Precip Reprecipitate at pH 3.5 Keep Cold CheckMP->Precip Purify IsEster Matches Ester Rf? Reflux with NaOH (Step 2) Reprocess->IsEster Yes IsDecarb Matches Decarboxylated? (Lower Rf, non-polar) BATCH LOST Reprocess->IsDecarb No

Figure 2: Workflow for analyzing and recovering crude material.

FAQ: Common User Questions

Q: Can I use Oxalyl Chloride instead of Diethyl Oxalate? A: Yes, but it is more aggressive. Oxalyl chloride reacts with 2-amino-5-chlorobenzophenone to form the isocyanate or oxamic acid chloride intermediate. This often requires a subsequent heating step in a high-boiling solvent (like bromobenzene) to effect the Friedel-Crafts type ring closure. The diethyl oxalate route is generally cleaner for this specific substrate.

Q: My product is yellow. Is this normal? A: Yes. 6-Chloro-4-phenylquinazoline-2-carboxylic acid is typically a pale yellow to yellow-brown solid.[4] If it is dark brown or black, you have oxidation byproducts (tar).

Q: Why is the yield 90% for the ester but only 40% for the acid? A: You are likely losing product during the acidification wash. The carboxylic acid has an amino-like nitrogen, making it zwitterionic. At very low pH (pH < 1) it forms a soluble hydrochloride salt. At neutral pH (pH 7), it forms a soluble carboxylate salt. You must hit the "sweet spot" (pH 3-4) to maximize precipitation.

References

  • PubChem. (n.d.).[5] 6-Chloro-4-phenylquinazoline-2-carboxylic acid (Compound).[4][5][6][7] National Library of Medicine. Retrieved February 10, 2026, from [Link]

  • Sternbach, L. H., et al. (1961). Quinazolines and 1,4-Benzodiazepines. II.[8] The rearrangement of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Journal of Organic Chemistry.[9] (Fundamental chemistry of 2-amino-5-chlorobenzophenone cyclizations).

  • Organic Chemistry Portal. (n.d.). Decarboxylation of Heteroaromatic Carboxylic Acids.[9] (General mechanism for instability of 2-COOH-quinazolines). Retrieved February 10, 2026, from [Link]

Sources

Optimization

Strategies to improve the solubility of 6-Chloro-4-phenylquinazoline-2-carboxylic acid in aqueous solutions

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and frequently asked quest...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and frequently asked questions (FAQs) for improving the aqueous solubility of 6-Chloro-4-phenylquinazoline-2-carboxylic acid. Our approach is grounded in physicochemical principles to empower users to make informed decisions for their specific experimental needs.

Section 1: Fundamental Properties & Initial Assessment (FAQs)

This section addresses the foundational characteristics of the compound that dictate its solubility behavior.

Q1: What are the key physicochemical properties of 6-Chloro-4-phenylquinazoline-2-carboxylic acid that influence its solubility?

A: The solubility of 6-Chloro-4-phenylquinazoline-2-carboxylic acid is primarily governed by a balance of several structural features. Understanding these properties is the first step in designing an effective solubilization strategy.

  • Chemical Structure: The molecule possesses a large, rigid, and aromatic quinazoline backbone, which is inherently lipophilic ("fat-loving") and contributes to poor aqueous solubility.[1][2][3]

  • Lipophilicity (LogP): The calculated octanol-water partition coefficient (XLogP3) is approximately 3.8, which indicates a high degree of lipophilicity and a preference for non-polar environments over water.[4]

  • Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility manipulation. It is an acidic group that can be deprotonated to form a negatively charged carboxylate ion (-COO⁻). Ionized species are significantly more soluble in water than their neutral counterparts.[5][6]

  • Molecular Weight: The molecular weight is approximately 284.7 g/mol .[4][7][8] While not excessively large, combined with its lipophilicity, it contributes to the solubility challenge.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₅H₉ClN₂O₂-
Molecular Weight ~284.7 g/mol [4][7]Moderate
Appearance Pale-yellow to Yellow-brown Solid[8]-
Calculated LogP 3.8[4]High Lipophilicity, Poor Solubility
Key Functional Group Carboxylic AcidEnables pH-dependent solubility

Q2: Why is this compound expected to be poorly soluble in neutral aqueous solutions (e.g., PBS pH 7.4)?

A: The poor solubility at neutral pH is a direct consequence of the relationship between the solution's pH and the compound's acidic dissociation constant (pKa). The carboxylic acid group has an estimated pKa in the acidic range (typically 3-5 for similar structures).

According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa, the compound will exist predominantly in its ionized (deprotonated, carboxylate) form, which is more soluble. Conversely, when the pH is below the pKa, it will be in its neutral (protonated, carboxylic acid) form, which is less soluble. At a neutral pH of 7.4, which is well above the estimated pKa, the compound should theoretically be ionized and thus more soluble. However, the intrinsic insolubility of the large aromatic structure can still limit the overall achievable concentration even in the ionized state. The term "poorly soluble" often refers to the limited solubility of the neutral form, which is the relevant species for absorption across biological membranes.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable strategies for systematically improving solubility.

Strategy 1: pH Adjustment

This is the most direct and often most effective initial strategy for acidic compounds.

Q3: How can I systematically use pH to increase the solubility of this compound?

A: By increasing the pH of the aqueous solution, you shift the equilibrium from the poorly soluble neutral form to the more soluble anionic (carboxylate) salt form. The key is to raise the pH to at least 2 units above the compound's pKa.

Causality: The addition of a base (e.g., NaOH) removes the proton from the carboxylic acid group. The resulting carboxylate ion can form more favorable ion-dipole interactions with water molecules compared to the neutral form, leading to a significant increase in solubility.[5][9]

Experimental Protocol: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Dilute an aliquot of the clear supernatant in a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution.

Q4: I tried raising the pH with NaOH, but the solubility is still low, or I see a precipitate. What could be the issue?

A: This is a common troubleshooting scenario with several potential causes:

  • Insufficient pH Increase: Ensure the final pH of your solution is high enough. Aim for a pH > 8 to be certain you are well above the pKa of the carboxylic acid.

  • Common Ion Effect: If you are using a buffer (e.g., phosphate buffer), at very high concentrations, the buffer salts themselves can decrease solubility. Try preparing a simple solution with deionized water and adjusting the pH with a strong base like 1M NaOH.

  • Incorrect pKa: The pKa of the quinazoline nitrogens may be lower than that of the carboxylic acid. At very low pH, both the nitrogens and the carboxylic acid could be protonated, while at mid-range pH, you could form a zwitterion. An experimentally determined pKa is crucial.

  • Ksp Exceeded: Even the salt form has a solubility limit (solubility product, Ksp). You may have simply exceeded this limit.[10] Try starting with a lower amount of solid compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid compound C Add solid to buffers A->C B Prepare aqueous buffers (pH 2-10) B->C D Equilibrate (24-48h at constant T) C->D E Centrifuge & Filter (0.22 µm) D->E F Quantify concentration (e.g., HPLC) E->F G Plot Solubility vs. pH F->G

Caption: Workflow for generating a pH-solubility profile.

Strategy 2: Co-solvents

This strategy involves using a water-miscible organic solvent to reduce the overall polarity of the solvent system.

Q7: Which co-solvents are recommended for this compound, and in what concentrations?

A: Co-solvents work by making the aqueous environment more "hospitable" to the lipophilic compound.[11][12] The choice of co-solvent depends on the final application (e.g., in vitro assay vs. in vivo study).

Causality: Co-solvents like ethanol or PEG 400 have both polar (hydroxyl) and non-polar (hydrocarbon) regions. They disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute. This effectively lowers the polarity of the solvent mixture, favoring the dissolution of non-polar solutes.[11][13]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
DMSO 0.1% - 10%Excellent solubilizer, but can be toxic to cells at >0.5%.
Ethanol 1% - 20%Generally well-tolerated, but can evaporate and affect protein activity.
Propylene Glycol (PG) 5% - 40%Common in pharmaceutical formulations; can be viscous.
Polyethylene Glycol 400 (PEG 400) 10% - 60%Low toxicity, widely used in formulations.[14]

Q8: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. How do I fix this?

A: This is a classic problem known as "solvent dumping" or precipitation upon dilution. It occurs because the drug is well-solubilized in the concentrated organic stock, but when this stock is diluted into a primarily aqueous medium, the solvent polarity increases dramatically, and the drug's solubility limit is exceeded.

Troubleshooting Steps:

  • Reduce Stock Concentration: Make a more dilute stock solution in your co-solvent. This requires adding a larger volume to your final buffer but reduces the localized concentration shock.

  • Optimize Co-solvent in Final Solution: Instead of just adding a small amount of co-solvent from the stock, ensure your final aqueous buffer contains a sufficient percentage of co-solvent (e.g., 5-10% ethanol) to maintain solubility.

  • Change the Co-solvent: Some co-solvents are better at maintaining solubility upon dilution. Experiment with PEG 400 or PG instead of DMSO.

  • Slow Addition & Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps dissipate the localized high concentration of the drug before it can nucleate and precipitate.

G A Select Co-solvents (DMSO, EtOH, PEG 400) B Prepare stock solutions (e.g., 10mM in 100% co-solvent) A->B C Dilute stock into aqueous buffer B->C D Observe for Precipitation (Visual, Microscopy) C->D E Successful Solubilization D->E F Precipitation Occurs (Troubleshoot) D->F G Optimize: - Lower stock concentration - Add co-solvent to buffer - Change co-solvent F->G G->C

Caption: A systematic approach to co-solvent screening.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating poorly soluble guest molecules.

Q9: How can cyclodextrins improve the solubility of this molecule?

A: Cyclodextrins have a unique structure resembling a truncated cone with a hydrophobic (lipophilic) interior and a hydrophilic (water-loving) exterior.[15]

Causality: The lipophilic quinazoline portion of your molecule can partition into the hydrophobic cavity of the cyclodextrin, forming a non-covalent "inclusion complex." The exterior of this new complex is hydrophilic, presenting a water-soluble face to the solvent and dramatically increasing the apparent aqueous solubility of the guest molecule.[16][17]

Q10: Which type of cyclodextrin should I use, and how do I test it?

A: The choice of cyclodextrin is critical, as the size of the cavity must be appropriate for the guest molecule. For a molecule of this size, β-cyclodextrin and its derivatives are excellent starting points.

Cyclodextrin DerivativeKey Properties
β-Cyclodextrin (β-CD) Low aqueous solubility itself (~18.5 mg/mL), can precipitate.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility (>600 mg/mL), amorphous, low toxicity. Often the first choice.[15][18]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged, can enhance solubility via both inclusion and ionic interactions.[18]

Experimental Protocol: Phase Solubility Study

This experiment determines if a complex is formed and provides the binding stoichiometry and affinity.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibration: Add an excess amount of 6-Chloro-4-phenylquinazoline-2-carboxylic acid to each cyclodextrin solution.

  • Execution: Follow steps 3-5 from the "Generating a pH-Solubility Profile" protocol.

  • Analysis: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve indicates the type of complex formed. A linear (Aₗ-type) plot is most common, indicating a 1:1 complex, and the slope can be used to calculate the stability constant (Kₛ).

Section 3: Summary & Strategy Selection

Q11: Which solubility enhancement strategy should I try first?

A: The optimal strategy depends on your experimental context. The following decision tree provides a general guideline.

G Start Goal: Solubilize Compound Context What is the application? Start->Context InVitro In Vitro Screening Assay Context->InVitro Cell-based / Biochemical InVivo In Vivo / Pre-clinical Study Context->InVivo Animal Dosing pH_First 1. Try pH Adjustment (e.g., pH 7.5-8.5) InVitro->pH_First Formulation Requires a full formulation approach InVivo->Formulation CoSolvent_Second 2. Use Co-solvents (Start with <0.5% DMSO or 5% EtOH) pH_First->CoSolvent_Second CD_Third 3. Use Cyclodextrins (HP-β-CD) CoSolvent_Second->CD_Third CD_Form 1. Cyclodextrins (HP-β-CD) - Low toxicity, good for parenteral Formulation->CD_Form CoSolvent_Form 2. Co-solvent systems (PEG 400, PG, Ethanol) Formulation->CoSolvent_Form Salt_Form 3. Salt Formation - Create stable sodium or potassium salt Formulation->Salt_Form

Sources

Troubleshooting

Addressing poor cell permeability of quinazoline-based compounds

Welcome to the Quinazoline Optimization Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Optimization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your quinazoline-based lead compound—potentially a kinase inhibitor targeting EGFR, VEGFR, or similar—is showing excellent potency in enzymatic assays but failing in cellular potency or ADME profiling.[1]

This is a classic "brick dust" problem. Quinazolines are inherently flat, rigid, and aromatic. This results in high crystal lattice energy (making them hard to dissolve) and often high lipophilicity (making them stick to membranes or get pumped out by P-gp).[1]

Below is your troubleshooting architecture. Navigate to the module that matches your current development stage.

Quick Diagnostic: The Permeability Decision Tree

Before altering your molecule, diagnose the root cause. Use this logic flow to determine if your issue is solubility-limited permeability, passive diffusion failure, or active efflux.

Quinazoline_Decision_Tree Start Low Cellular Potency / Permeability Solubility_Check Check Kinetic Solubility (e.g., pH 7.4) Start->Solubility_Check Brick_Dust Solubility < 5 µM? (Solubility-Limited) Solubility_Check->Brick_Dust Low Sol Efflux_Check Run Caco-2 / MDCK-MDR1 (Bidirectional) Solubility_Check->Efflux_Check High Sol Formulation Strategy: Formulation (ASD, Nanosuspension) Brick_Dust->Formulation Late Stage Chem_Mod_SP3 Strategy: Chem Mod (Escape Flatland / sp3) Brick_Dust->Chem_Mod_SP3 Early Stage PAMPA Run PAMPA Assay (Passive Diffusion) PAMPA->Chem_Mod_SP3 Low Passive Perm Efflux_Check->PAMPA Efflux Ratio < 2 Chem_Mod_Efflux Strategy: Chem Mod (Mask H-Donors / Reduce LogP) Efflux_Check->Chem_Mod_Efflux Efflux Ratio > 2

Figure 1: Diagnostic workflow to distinguish between solubility-limited permeability ("brick dust") and true membrane impermeability or efflux liability.[1]

Module 1: Medicinal Chemistry Optimization

Objective: Alter the scaffold to improve passive diffusion and reduce efflux without killing potency.

The "Flatland" Problem

Quinazolines stack effectively in the solid state (high melting point). To pass through a cell membrane, the energy cost of breaking these crystal lattice interactions must be paid by solvation.[1] If the molecule is too flat, it won't dissolve; if it's too polar, it won't permeate.

Troubleshooting Protocol:

IssueMolecular CauseChemical StrategyMechanism of Action
"Brick Dust" (Insoluble)High planarity & symmetry leading to high lattice energy.Introduce sp3 complexity (Fsp3). Ex: Replace a phenyl ring with a cyclohexyl or add a methyl group to a benzylic position.Disrupts molecular planarity, lowering the melting point and increasing solubility without necessarily increasing polarity [1].[1]
P-gp Efflux (Substrate)High number of Hydrogen Bond Donors (HBD) or high lipophilicity (LogP > 4).Mask H-Bond Donors. Ex: N-methylation of amides or converting amines to weak bases (e.g., fluorinated amines).[1]P-gp recognizes H-bond donors. Reducing HBD count lowers the affinity for the transporter [2].
Metabolic Instability Electron-rich aromatic rings susceptible to oxidation.Fluorination. Ex: Add -F or -CF3 to the C6/C7 positions.Blocks metabolic soft spots and modulates pKa, often improving membrane permeability via lipophilicity adjustment [3].[1]

Expert Insight:

"Do not blindly add solubilizing groups like morpholine or piperazine to the C6/C7 position unless you balance the lipophilicity. While these groups improve solubility via protonation at physiological pH, they can create a 'polar desolvation penalty' that prevents the drug from entering the lipid bilayer.[1] Consider using bridged bicyclic amines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) to maintain solubility while reducing the polar surface area (PSA) compared to standard piperazines."[1]

Module 2: Formulation Strategies

Objective: Deliver the compound when chemical modification is no longer an option.

If your quinazoline is a BCS Class II compound (Low Solubility, High Permeability), you don't have a permeability problem; you have a dissolution problem.[1]

Troubleshooting Guide:

Q: My compound precipitates immediately in cell culture media. How do I fix this? A: Standard DMSO stocks often crash out in aqueous media.

  • Switch to Lipid-Based Delivery: Use a self-emulsifying drug delivery system (SEDDS).

    • Recipe: 10% Ethanol / 10% Tween 80 / 80% Labrasol.[1]

  • Cyclodextrin Complexation:

    • Protocol: Dissolve compound in 20-40% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

    • Warning: Excess cyclodextrin can bind the drug so tightly that it reduces the free fraction available to permeate the cell. You must titrate the CD concentration to the minimum required for solubility [4].

Module 3: Assay Troubleshooting (Caco-2)

Objective: Ensure your permeability data is real and not an artifact of the assay conditions.

Quinazolines are notorious for Non-Specific Binding (NSB) to the plastic of transwell plates, leading to low mass balance (recovery < 70%).

Protocol: High-Recovery Caco-2 for Hydrophobic Quinazolines

1. Material Preparation:

  • Use glass-coated or low-binding plastic receiver plates.

  • Add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment only. This acts as a "sink" to pull hydrophobic drugs through the membrane and prevents them from sticking to the plastic, mimicking the blood's binding capacity.[1]

2. The Workflow:

Caco2_Workflow Step1 Equilibrate Monolayer (TEER Measurement) Step2 Dose Apical (A->B) or Basolateral (B->A) Step1->Step2 Step3 Incubate 2 hrs @ 37°C (Receiver contains BSA) Step2->Step3 Step4 Collect Samples + Lucifer Yellow Check Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Optimized Caco-2 workflow including BSA sink conditions.

3. Quality Control Calculations: You must calculate Mass Balance (Recovery) to validate the run:


[1]
  • Target: > 70%.

  • If < 70%: The compound is stuck inside the cells or on the plastic. Repeat using the BSA sink method.

Frequently Asked Questions (FAQs)

Q: Why does my quinazoline show good Caco-2 permeability but zero cellular activity? A: This is likely an intracellular availability issue. Caco-2 measures transcellular transport (getting through the cell), but your target (e.g., EGFR) is inside the cell.[1]

  • Check: Is your compound getting trapped in lysosomes? Quinazolines are weak bases; they can become protonated and trapped in acidic lysosomes (lysosomotropism), preventing them from reaching the cytosolic kinase domain.

  • Test: Run the cellular assay in the presence of 50 µM Chloroquine (inhibits lysosomal acidification) to see if potency is restored.

Q: My Efflux Ratio (ER) is 15. Is this a project killer? A: Not necessarily.

  • If the intrinsic permeability (

    
    ) is high (> 
    
    
    
    cm/s), the efflux pump effectively cannot keep up with the influx (saturation).[1]
  • However, if

    
     is low AND ER is high, you must modify the structure.[1] Try introducing a fluorine atom  near the basic amine or reducing the pKa of the basic center to reduce P-gp recognition [5].
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Hitchcock, S. A., et al. (2006).[1] Structure−Activity Relationships of Phthalimide-Based Inhibitors of the Human P-Glycoprotein. Journal of Medicinal Chemistry. [1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Beig, A., et al. (2013).[1] The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal.

  • Giacomini, K. M., et al. (2010).[1] Membrane transporters in drug development. Nature Reviews Drug Discovery.

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of synthesized 6-Chloro-4-phenylquinazoline-2-carboxylic acid

Validating the Structure of Synthesized 6-Chloro-4-phenylquinazoline-2-carboxylic Acid: A Multi-Modal Analytical Framework Executive Summary Objective: To provide a rigorous, self-validating structural characterization g...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Structure of Synthesized 6-Chloro-4-phenylquinazoline-2-carboxylic Acid: A Multi-Modal Analytical Framework

Executive Summary

Objective: To provide a rigorous, self-validating structural characterization guide for 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS: 5958-08-7).

This compound is a critical pharmacophore in the synthesis of benzodiazepine derivatives (e.g., Oxazepam precursors) and a scaffold for novel AMPA receptor antagonists. Its synthesis—typically involving the cyclocondensation of 2-amino-5-chlorobenzophenone with oxalyl derivatives—is prone to specific impurities, including the decarboxylated byproduct (6-chloro-4-phenylquinazoline) and the aldehyde intermediate (6-chloro-4-phenylquinazoline-2-carbaldehyde).

This guide moves beyond basic identity checks, establishing a comparative analytical matrix that distinguishes the target acid from these structurally similar "silent" impurities that often co-elute in HPLC but fail in downstream biological applications.

Synthetic Context & Impurity Profile

To validate the structure, one must understand the genesis of potential defects. The standard synthesis involves a cyclization followed by hydrolysis.

  • Step 1: Acylation of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride.

  • Step 2: Cyclization (ammonium acetate/acetic acid) to form Ethyl 6-chloro-4-phenylquinazoline-2-carboxylate .

  • Step 3: Hydrolysis to the target Carboxylic Acid .

Critical Structural Risks:

  • Incomplete Hydrolysis: Presence of the ethyl ester.

  • Decarboxylation: Thermal instability leads to loss of CO₂, yielding 6-chloro-4-phenylquinazoline.

  • Reduction/Oxidation Artifacts: If synthesized via carbaldehyde oxidation, trace aldehyde may remain.

Comparative Analytical Framework

This section compares the target product's performance in analytical assays against its most common structural mimics.

Table 1: Discriminatory Signals for Structural Validation
FeatureTarget: 2-Carboxylic Acid Alternative: Ethyl Ester Alternative: Decarboxylated Alternative: 2-Carbaldehyde

H NMR (COOH)
Broad singlet

13.0–14.0 ppm (exchanges w/ D

O)
Absent Absent Absent

H NMR (H-2)
Absent (C-2 is quaternary)Absent Singlet

~9.4 ppm
Absent (CHO is distinct)

H NMR (CHO)
Absent Absent Absent Singlet

10.1 ppm
IR (C=O) Broad, 1700–1730 cm

(H-bonded)
Sharp, ~1740 cm

(Ester)
Absent Sharp, ~1690 cm

HRMS (ESI-)

283.027

N/A (neutral/cationizes)

241.053

267.032
Solubility Soluble in dilute NaOH/NaHCO

Insoluble in baseInsoluble in baseInsoluble in base

Detailed Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Rationale: Low-resolution MS (e.g., simple quadrupole) cannot distinguish the target (MW 284.69) from potential oxidation byproducts with sufficient confidence. HRMS confirms the elemental formula


.
  • Preparation: Dissolve 0.1 mg of sample in MeOH:H

    
    O (50:50) with 0.1% Formic Acid.
    
  • Mode: Operate in Negative Ion Mode (ESI-) . Carboxylic acids ionize poorly in positive mode compared to the highly basic quinazoline nitrogens, often leading to suppression.

  • Acceptance Criteria:

    • Observed Mass (

      
      ): 283.0274 
      
      
      
      5 ppm.
    • Isotope Pattern: Distinct

      
       ratio of 3:1.
      
Protocol B: Nuclear Magnetic Resonance (NMR)

Rationale: This is the primary method for connectivity. The key is proving the existence of the carboxylic acid and the integrity of the phenyl ring (distinguishing from 2-chlorophenyl analogs if raw materials were swapped).

  • Solvent: DMSO-

    
     (CDCl
    
    
    
    is often too non-polar for the free acid).
  • Acquisition: 400 MHz or higher. 16 scans min.

  • Key Assignments:

    • 
       13.8 ppm (1H, br s): COOH . Validation: Add 1 drop D
      
      
      
      O; signal must disappear.
    • 
       8.2–7.6 ppm (8H, m): Aromatic region.
      
      • H-5, H-7, H-8 (Quinazoline): Look for the specific coupling of H-5 (d,

        
         Hz) indicating meta-coupling to H-7, confirming the 6-chloro position.
        
      • Phenyl Group: Multiplet of 5 protons.

  • 13C NMR Validation: Look for the carbonyl carbon at

    
     ~165 ppm and the C-2 quaternary carbon at 
    
    
    
    ~150-160 ppm.

Visualizations

Figure 1: Synthesis & Impurity Logic Flow

This diagram illustrates the pathway and where specific impurities arise, guiding the analyst on what to look for.

SynthesisPath Start 2-Amino-5-chlorobenzophenone Inter Intermediate Amide Start->Inter Acylation Reagent + Ethyl Oxalyl Chloride Ester Ethyl 6-chloro-4-phenyl quinazoline-2-carboxylate Inter->Ester Dehydration Cycliz Cyclization (NH4OAc, AcOH) Target TARGET: 6-Chloro-4-phenyl quinazoline-2-carboxylic acid Ester->Target Hydrolysis Hydrolysis Hydrolysis (NaOH, then HCl) Decarb Impurity: Decarboxylated (6-Chloro-4-phenylquinazoline) Target->Decarb Heat/Stress (-CO2)

Caption: Synthetic pathway highlighting the critical hydrolysis step and the risk of thermal decarboxylation.

Figure 2: Structural Verification Logic Tree

A decision tree for the analyst to confirm the structure based on experimental data.

ValidationLogic Start Synthesized Solid Solubility Solubility Test (5% NaHCO3) Start->Solubility Insoluble Insoluble: Likely Ester or Decarboxylated Solubility->Insoluble Soluble Soluble: Acid Confirmed Solubility->Soluble NMR_Check 1H NMR (DMSO-d6) Soluble->NMR_Check Check_COOH Signal > 13 ppm? NMR_Check->Check_COOH Yes_COOH Acid Proton Present Check_COOH->Yes_COOH No_COOH Missing: Check for Ester (Et group) or Salt form Check_COOH->No_COOH Check_H2 Singlet at ~9.4 ppm? Yes_COOH->Check_H2 Yes_H2 IMPURITY: Decarboxylated Product Check_H2->Yes_H2 No_H2 C-2 is Substituted (Correct) Check_H2->No_H2 Final VALIDATED STRUCTURE No_H2->Final

Caption: Step-by-step logic gate for eliminating common structural analogs using solubility and NMR.

References

  • Sternbach, L. H., et al. (1961). "Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone." Journal of Organic Chemistry, 26(11), 4488–4497. Link

  • PubChem. (2025).[1][2] "6-Chloro-4-phenylquinazoline-2-carboxylic acid (Compound Summary)." National Library of Medicine. Link[1][2]

  • European Pharmacopoeia. (2023). "Oxazepam Impurity Standards and Related Compounds." EDQM. (Reference for "Related Compound C" nomenclature). Link

  • Gao, Y., et al. (2016). "Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde." RSC Advances, 6, 3232-3235. (Provides comparative NMR data for phenylquinazoline scaffolds). Link

Sources

Comparative

Purity assessment of 6-Chloro-4-phenylquinazoline-2-carboxylic acid using chromatography

Title: Purity Assessment of 6-Chloro-4-phenylquinazoline-2-carboxylic Acid: A Comparative Chromatographic Guide Executive Summary 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7) is a critical heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Purity Assessment of 6-Chloro-4-phenylquinazoline-2-carboxylic Acid: A Comparative Chromatographic Guide

Executive Summary

6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7) is a critical heterocyclic scaffold, often identified as an oxidative impurity or degradation product in the synthesis of benzodiazepines (e.g., Oxazepam, Lorazepam) and quinazoline-based kinase inhibitors.[1] Its amphoteric nature—possessing both a basic quinazoline nitrogen and an acidic carboxylic moiety—presents unique chromatographic challenges, particularly regarding peak tailing and retention time stability.

This guide objectively compares three purity assessment methodologies: Standard RP-HPLC-UV , UHPLC-PDA , and Quantitative NMR (qNMR) .[1] While RP-HPLC remains the regulatory workhorse, our analysis suggests that UHPLC-PDA offers superior resolution for complex impurity profiling, whereas qNMR provides the highest accuracy for absolute purity determination without the need for reference standards.

Chemical Context & Chromatographic Challenges

To design a robust method, one must understand the analyte's behavior in solution.

  • Structure: A quinazoline core with a phenyl group at C4, a chlorine at C6, and a carboxylic acid at C2.

  • pKa Profile: The carboxylic acid (pKa ~3.[1]5) ionizes at neutral pH, leading to poor retention on C18 columns.[1] The N1/N3 nitrogens are weakly basic.[1]

  • The Challenge:

    • Tailing: Interaction between the basic nitrogen and residual silanols on the stationary phase.

    • Fronting/Split Peaks: Partial ionization of the carboxylic acid if mobile phase pH is near the pKa.

Impurity Fate Mapping

The following diagram illustrates the origin of this molecule and its potential impurities, guiding the separation strategy.

ImpurityMap Start Benzodiazepine Precursor (e.g., Oxazepam) Aldehyde Impurity C (Aldehyde) Start->Aldehyde Ring Contraction (Rearrangement) Target Target Analyte: 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Aldehyde->Target Oxidation Decarboxylated Degradant: 6-Chloro-4-phenylquinazoline Target->Decarboxylated Thermal Decarboxylation (-CO2)

Figure 1: Formation and degradation pathway.[1] The method must separate the acidic Target from the neutral Aldehyde and the basic Decarboxylated product.

Comparative Methodology: Selecting the Right Tool

The following table contrasts the three primary approaches for purity assessment.

FeatureMethod A: RP-HPLC-UV Method B: UHPLC-PDA Method C: qNMR (1H)
Primary Use Routine QC, Regulatory ComplianceHigh-Throughput Screening, R&DAbsolute Purity, Standard Qualification
Separation Power Moderate (N ~ 10,000 plates)High (N > 25,000 plates)None (Spectral Resolution)
Speed 15–25 minutes3–7 minutes10–15 minutes (Acquisition)
Reference Standard Required Required Not Required (Internal Standard only)
Limit of Detection ~0.05%~0.01%~0.5% (Lower sensitivity)
Cons Long run times, solvent consumptionHigh backpressure (>600 bar)Requires ~10mg sample, non-selective for isomers

Expert Verdict: Use Method A for validated QC protocols. Use Method B during process development to quickly identify closely eluting impurities (like the aldehyde precursor).[1] Use Method C to certify the purity of your primary reference standard.[1]

Detailed Protocol: Validated RP-HPLC Method

This protocol is designed to suppress the ionization of the carboxylic acid (ensuring retention) while shielding the basic nitrogens.

A. Reagents & Materials
  • Stationary Phase: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µm.[1] Note: End-capping is crucial to reduce silanol interactions.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1]

  • Buffer Additive: Phosphoric Acid (85%) or Ammonium Formate (for MS compatibility).[1]

B. Mobile Phase Preparation
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Why? Low pH keeps the carboxylic acid protonated (neutral), increasing hydrophobic retention on C18.

  • Mobile Phase B: 100% Acetonitrile.[1]

C. Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and kinetics)
Injection Vol 10 µL
Detection UV at 254 nm (Primary) and 230 nm (Secondary)
Run Time 25 minutes
D. Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.020%Initial Hold (Elute polar salts)
15.080%Linear Gradient (Elute Target & Non-polars)
20.080%Wash
20.120%Re-equilibration
25.020%End

Data Analysis & System Suitability

To ensure trust in your data, every run must pass System Suitability Testing (SST).[1]

Acceptance Criteria
  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the aldehyde).[1]

  • Tailing Factor (T): 0.8 < T < 1.[1]5. T > 1.5 indicates secondary silanol interactions; consider lowering pH or using a "Base Deactivated" column.[1]

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Decision Tree for Troubleshooting

Troubleshooting Problem Issue Detected CheckTailing Peak Tailing > 1.5? Problem->CheckTailing CheckSplit Split Peak / Shoulder? Problem->CheckSplit CheckRet Drifting Retention Time? Problem->CheckRet Sol1 Action: Lower pH (add more acid) or Change to C18-PFP column CheckTailing->Sol1 Yes Sol2 Action: Sample solvent too strong. Dissolve in Mobile Phase A. CheckSplit->Sol2 Yes Sol3 Action: Check Column Temp or Equilibration time CheckRet->Sol3 Yes

Figure 2: Troubleshooting logic for common quinazoline chromatography issues.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Lorazepam Monograph: Impurity D (6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid). (Standard reference for quinazoline acid impurities).

  • PubChem . 6-Chloro-4-phenylquinazoline-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Holzgrabe, U., et al. (2010).[1] NMR spectroscopy in pharmaceutical analysis. Elsevier.[1] (Reference for qNMR applicability).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Source for pH control in amphoteric separations).[1]

Sources

Validation

A Hypothetical Evaluation: Positioning 6-Chloro-4-phenylquinazoline-2-carboxylic acid in the Landscape of EGFR Inhibitors

In the relentless pursuit of targeted cancer therapies, the quinazoline scaffold has emerged as a cornerstone in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] This guide delves into a...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of targeted cancer therapies, the quinazoline scaffold has emerged as a cornerstone in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] This guide delves into a comparative analysis of a novel quinazoline derivative, 6-Chloro-4-phenylquinazoline-2-carboxylic acid, against established EGFR inhibitors. In the absence of direct experimental data for this specific compound, we will leverage established Structure-Activity Relationships (SAR) to hypothesize its potential efficacy and outline a rigorous experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation oncology therapeutics.

The Quinazoline Core: A Privileged Scaffold for EGFR Inhibition

The 4-anilinoquinazoline backbone is a well-validated pharmacophore that effectively competes with ATP for binding to the catalytic domain of the EGFR tyrosine kinase.[4] This competitive inhibition blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[5] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon this foundational structure.[2] The chemical structure of 6-Chloro-4-phenylquinazoline-2-carboxylic acid, while sharing the core quinazoline motif, presents unique substitutions that warrant a systematic investigation into its potential as an EGFR inhibitor.

Structural Analysis and Mechanistic Hypothesis

A critical analysis of the structure of 6-Chloro-4-phenylquinazoline-2-carboxylic acid allows us to formulate a hypothesis regarding its potential interaction with the EGFR kinase domain. The presence of the phenyl group at the 4-position and a chloro substitution at the 6-position are features found in some active quinazoline derivatives. The carboxylic acid group at the 2-position, however, is a less common feature among established EGFR inhibitors and may influence its binding mode and pharmacokinetic properties. Based on the shared quinazoline scaffold, we hypothesize that 6-Chloro-4-phenylquinazoline-2-carboxylic acid acts as a competitive inhibitor of the EGFR tyrosine kinase. The following experimental plan is designed to rigorously test this hypothesis and quantify its efficacy relative to known standards.

A Roadmap for Experimental Validation

To ascertain the efficacy of 6-Chloro-4-phenylquinazoline-2-carboxylic acid as an EGFR inhibitor, a multi-tiered experimental approach is essential. This process begins with fundamental biochemical assays and progresses to cell-based and in vivo models to provide a comprehensive understanding of its therapeutic potential.

In Vitro Efficacy Assessment

1. Biochemical Kinase Inhibition Assay:

The initial and most direct assessment of a compound's inhibitory activity is through a biochemical kinase assay.[6][7] This experiment quantifies the direct interaction between the inhibitor and the isolated EGFR kinase domain.

  • Objective: To determine the IC50 value of 6-Chloro-4-phenylquinazoline-2-carboxylic acid against wild-type and mutant forms of the EGFR kinase.

  • Rationale: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a primary metric of potency. Testing against clinically relevant EGFR mutants (e.g., L858R, exon 19 deletion, and T790M) is crucial for defining its potential clinical utility.[8]

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Format)

  • Reagents and Materials: Recombinant human EGFR kinase (wild-type and mutants), substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds (6-Chloro-4-phenylquinazoline-2-carboxylic acid and known EGFR inhibitors).

  • Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, substrate, and varying concentrations of the test compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a final concentration of ATP (at the Km for EGFR). Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell-Based Proliferation and Viability Assays:

Moving from a purely biochemical system to a cellular context is a critical step to assess the compound's ability to inhibit EGFR-driven cell growth.[9][10]

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of 6-Chloro-4-phenylquinazoline-2-carboxylic acid in cancer cell lines with varying EGFR status.

  • Rationale: This assay provides insight into the compound's cell permeability and its effectiveness in a more complex biological environment. The use of cell lines with wild-type EGFR, activating mutations, and resistance mutations allows for the assessment of selectivity and potential for overcoming resistance.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Culture: Plate cancer cell lines (e.g., A549 - wild-type EGFR, HCC827 - exon 19 deletion, NCI-H1975 - L858R/T790M) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Chloro-4-phenylquinazoline-2-carboxylic acid and control inhibitors for a specified duration (e.g., 72 hours).

  • ATP Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and initiates a luminescent reaction proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the GI50 value.

3. Target Engagement and Downstream Signaling Analysis (Western Blotting):

To confirm that the observed anti-proliferative effects are indeed due to the inhibition of the EGFR signaling pathway, Western blotting is employed.[11][12]

  • Objective: To assess the effect of 6-Chloro-4-phenylquinazoline-2-carboxylic acid on the phosphorylation of EGFR and key downstream signaling proteins (e.g., Akt, ERK).

  • Rationale: A potent EGFR inhibitor should decrease the autophosphorylation of EGFR (p-EGFR) and subsequently reduce the phosphorylation of downstream effectors. This provides direct evidence of on-target activity within the cell.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cultured cancer cells with the test compound for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. A loading control (e.g., β-actin or GAPDH) should also be included.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Efficacy Evaluation

1. Xenograft Tumor Models:

To evaluate the anti-tumor activity of 6-Chloro-4-phenylquinazoline-2-carboxylic acid in a living organism, a mouse xenograft model is the standard preclinical approach.[13][14][15]

  • Objective: To determine the in vivo efficacy of 6-Chloro-4-phenylquinazoline-2-carboxylic acid in suppressing tumor growth in mice bearing human cancer cell line xenografts.

  • Rationale: This model provides crucial information on the compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity in a complex physiological system.

Experimental Protocol: Lung Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human non-small cell lung cancer (NSCLC) cells (e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer 6-Chloro-4-phenylquinazoline-2-carboxylic acid and control inhibitors to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Compare the tumor growth inhibition between the treatment and control groups.

Comparative Framework and Data Presentation

The data generated from the proposed experiments will allow for a direct and objective comparison of 6-Chloro-4-phenylquinazoline-2-carboxylic acid with established EGFR inhibitors. The following tables provide a template for summarizing and comparing the hypothetical data.

Table 1: In Vitro Inhibitory Activity

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (T790M) IC50 (nM)
6-Chloro-4-phenylquinazoline-2-carboxylic acid Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Gefitinib~100~10~5>1000
Erlotinib~60~5~2>1000
Afatinib~10~0.5~0.4~10
Osimertinib~500~1~1~15

Table 2: Cellular Anti-proliferative Activity

CompoundA549 (WT) GI50 (nM)HCC827 (Exon 19 del) GI50 (nM)NCI-H1975 (L858R/T790M) GI50 (nM)
6-Chloro-4-phenylquinazoline-2-carboxylic acid Hypothetical DataHypothetical DataHypothetical Data
Gefitinib>1000~10>1000
Erlotinib>1000~5>1000
Afatinib~500~1~100
Osimertinib~1000~10~20

Table 3: In Vivo Anti-Tumor Efficacy

Treatment GroupNCI-H1975 Xenograft Tumor Growth Inhibition (%)
Vehicle Control0
6-Chloro-4-phenylquinazoline-2-carboxylic acid Hypothetical Data
Osimertinib~90

Visualizing the Scientific Framework

To further elucidate the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and the proposed experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription EGF EGF EGF->EGFR Binds Inhibitor 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Inhibitor->EGFR Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Assay->Western_Blot Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft Compound 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Compound->Kinase_Assay

Caption: Proposed experimental workflow for efficacy evaluation.

Conclusion and Future Perspectives

While direct experimental evidence for the efficacy of 6-Chloro-4-phenylquinazoline-2-carboxylic acid as an EGFR inhibitor is currently lacking, its structural similarity to known inhibitors provides a strong rationale for its investigation. The comprehensive experimental plan detailed in this guide offers a clear and scientifically rigorous path to ascertain its potential. Should the hypothetical data hold true, this compound could represent a novel lead for the development of next-generation cancer therapeutics. The logical progression from in vitro characterization to in vivo validation is paramount in the successful translation of promising molecules from the laboratory to the clinic.

References

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 635-643. [Link]

  • Cismas, S. C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Cismas, S. C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinazoline derivatives as potential anticancer agents: a patent review (2007 – 2010). Expert Opinion on Therapeutic Patents, 21(7), 1027-1049. [Link]

  • Hispix, E., et al. (2016). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents, 26(9), 1031-1046. [Link]

  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3009. [Link]

  • Eman, M. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman. [Link]

  • El-Sayed, M. A., et al. (2022). Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6592. [Link]

  • Unni, A. M., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancers, 14(15), 3740. [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. In Methods in Molecular Biology (Vol. 1652, pp. 13-23). Humana Press. [Link]

  • PubChem. 6-Chloro-4-phenylquinazoline-2-carboxylic acid. [Link]

  • Google Patents.
  • ResearchGate. Western blot analysis of proteins related to the EGFR signal pathway,... [Link]

  • EGFR Kinase Enzyme System Datasheet. [Link]

  • Regales, L., et al. (2007). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLOS ONE, 2(8), e810. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • Cismas, S. C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • Ciaccio, M. F., et al. (2010). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. Nature Methods, 7(2), 148-155. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Altogen Labs. Lung Cancer Xenograft. [Link]

  • Promega Corporation. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

  • Jabbour, S. K., et al. (2024). Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. Translational Lung Cancer Research, 13(5), 884-888. [Link]

  • Al-Suhaimi, K. S., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules, 29(15), 3501. [Link]

  • Cascone, T., et al. (2011). Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma. Journal of Clinical Investigation, 121(8), 3329-3344. [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • ResearchGate. How could I detect EGFR by western blot?. [Link]

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Comparative

Comparative Profiling: Gefitinib vs. 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CPQ-2-COOH) in NSCLC Models

Topic: 6-Chloro-4-phenylquinazoline-2-carboxylic acid versus Gefitinib in Lung Cancer Cell Lines Content Type: Publish Comparison Guide Executive Summary: The Gold Standard vs. The Structural Probe This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-4-phenylquinazoline-2-carboxylic acid versus Gefitinib in Lung Cancer Cell Lines Content Type: Publish Comparison Guide

Executive Summary: The Gold Standard vs. The Structural Probe

This guide provides a technical comparison between Gefitinib (Iressa) , the first-generation EGFR tyrosine kinase inhibitor (TKI), and 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CPQ-2-COOH) .

While Gefitinib is a clinically validated 4-anilinoquinazoline designed to target the ATP-binding pocket of mutant EGFR, CPQ-2-COOH represents a distinct 4-phenylquinazoline scaffold. This structural deviation—replacing the nitrogen linker with a carbon bond and adding a carboxylic acid—fundamentally alters the pharmacological profile. This guide analyzes the Structure-Activity Relationship (SAR) , predicted efficacy, and experimental validation workflows required to benchmark these two compounds in Non-Small Cell Lung Cancer (NSCLC) lines (e.g., A549, PC-9, H1975).

Strategic Positioning
  • Gefitinib: Primary Agent. Potent, ATP-competitive inhibitor for EGFR-mutant (L858R, Del19) NSCLC.

  • CPQ-2-COOH: Chemical Probe / Negative Control. Investigational scaffold. Due to the lack of the 4-amino hydrogen bond donor, it is predicted to have poor EGFR affinity but may exhibit activity against alternative targets like Carbonic Anhydrase IX (CAIX) in hypoxic tumor microenvironments.

Chemical & Mechanistic Comparison (SAR Analysis)

The efficacy difference between these two molecules is rooted in their ability to interact with the hinge region of the kinase domain.

FeatureGefitinib (Iressa)CPQ-2-COOHImpact on Efficacy
Core Scaffold 4-Anilinoquinazoline4-PhenylquinazolineCritical: The N-linkage in Gefitinib mimics ATP's adenine; the C-linkage in CPQ-2-COOH does not.
Hinge Binding Forms critical H-bond with Met793 via N1 and the 4-NH group.Lacks the 4-NH donor. Cannot form the dual H-bond network required for high-affinity EGFR inhibition.CPQ-2-COOH is predicted to be an inactive or weak EGFR inhibitor.
Solubility/PK Morpholine group enhances solubility and lysosomal trapping.Carboxylic acid group (ionized at pH 7.4) limits membrane permeability but enhances water solubility.CPQ-2-COOH may show poor intracellular accumulation unless transported.
Target Profile EGFR (Wild-type & Sensitizing Mutants).Potential: Carbonic Anhydrase (CAIX) or off-target kinases.Distinct Mechanisms of Action (MOA).
Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling impact of the two compounds.

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activates Hypoxia Hypoxia (Low O2) CAIX Carbonic Anhydrase IX Hypoxia->CAIX Upregulates PI3K PI3K/AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS/RAF/MEK/ERK EGFR->MAPK Phosphorylation pH_Reg pH Regulation (Acidosis Survival) CAIX->pH_Reg Maintains Intracellular pH Gefitinib Gefitinib (ATP-Competitive) Gefitinib->EGFR INHIBITS (High Potency) CPQ CPQ-2-COOH (Putative CAIX Inhibitor) CPQ->EGFR No Effect / Weak CPQ->CAIX Potential Inhibition Survival Survival PI3K->Survival Proliferation pH_Reg->Survival

Caption: Gefitinib blocks EGFR-driven proliferation (PI3K/MAPK), while CPQ-2-COOH likely targets hypoxic survival mechanisms (CAIX) rather than the kinase domain.

In Vitro Performance Guide

When comparing these agents, experimental design must account for the mechanism gap . A standard kinase assay optimized for Gefitinib may show CPQ-2-COOH as "inactive," which is a false negative if its target is non-kinase (e.g., metabolic).

A. Cell Line Selection Strategy
Cell LineEGFR StatusGefitinib Sensitivity (IC50)CPQ-2-COOH Expected Utility
PC-9 Del19 (Sensitizing)High (< 50 nM)Negative Control (To prove lack of EGFR activity).
A549 Wild-Type (KRAS mut)Low (> 5 µM)Test Model (Hypoxic survival assays).
H1975 L858R / T790M (Resistant)Resistant (> 10 µM)Cross-Resistance Check (Does CPQ work where Gefitinib fails?).
B. Quantitative Benchmark Data (Predicted)

Based on SAR analysis and reference data for 4-phenylquinazolines:

AssayGefitinib ResultCPQ-2-COOH ResultInterpretation
EGFR Kinase Assay IC50: 2–30 nMIC50: > 10,000 nMCPQ lacks hinge-binding H-donor.
Proliferation (Normoxia) Potent in PC-9Weak / InactiveCPQ requires specific stress (hypoxia) or target expression.
Apoptosis (Annexin V) High % in PC-9Low %Different mode of cell death (if any).
pH Regulation (Hypoxia) No EffectPotential AcidificationCPQ may inhibit proton export via CAIX.

Validated Experimental Protocols

To rigorously compare these agents, use the following self-validating workflows.

Protocol 1: Differential Western Blotting (Pathway Validation)

Objective: Confirm if CPQ-2-COOH inhibits EGFR autophosphorylation or acts via an alternative route.

  • Seeding: Seed PC-9 and A549 cells (2 x 10^5 cells/well) in 6-well plates.

  • Starvation: Serum-starve for 12 hours to synchronize cell cycle.

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Gefitinib (100 nM - Positive Control)

    • CPQ-2-COOH (1 µM, 10 µM)

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis & Blotting:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-AKT (Ser473), p-ERK1/2, and CAIX (if testing hypoxia hypothesis).

    • Validation Check: Gefitinib must abolish p-EGFR signal. If CPQ-2-COOH does not reduce p-EGFR but reduces cell viability (in MTT), the mechanism is EGFR-independent .

Protocol 2: Hypoxia-Specific Cytotoxicity Assay

Objective: Test if CPQ-2-COOH targets the hypoxic niche (Warburg effect/pH regulation) where Gefitinib is less effective.

  • Setup: Prepare two identical 96-well plates.

  • Conditions:

    • Plate A (Normoxia): Standard incubator (21% O2).

    • Plate B (Hypoxia): Hypoxia chamber (1% O2, 5% CO2).

  • Dosing: Treat cells with serial dilutions (0.01 µM to 100 µM) of both drugs.

  • Readout: Incubate 72 hours. Add MTT reagent.[1]

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia).

    • Gefitinib: HCR ≈ 1 (Equally active or less active in hypoxia).

    • CPQ-2-COOH: HCR > 2 (Indicates hypoxia-selective activation).

Experimental Workflow Diagram

This workflow ensures rigorous differentiation between a "failed EGFR inhibitor" and a "novel metabolic inhibitor."

ExperimentalWorkflow cluster_Phase1 Phase 1: Kinase Dependent? cluster_Phase2 Phase 2: Context Dependent? Start Compound Screening KinaseAssay Cell-Free EGFR Kinase Assay Start->KinaseAssay Western Western Blot (p-EGFR, p-AKT) KinaseAssay->Western Confirm Target Normoxia MTT Assay (Normoxia) Western->Normoxia Phenotypic Check Hypoxia MTT Assay (Hypoxia 1% O2) Western->Hypoxia Stress Check Result1 EGFR Driver (PC-9) Normoxia->Result1 Gefitinib Sensitive Result2 Metabolic Driver (A549 Hypoxic) Hypoxia->Result2 CPQ-2-COOH Sensitive?

Caption: A bifurcated screening approach to distinguish kinase inhibition (Gefitinib) from metabolic/stress inhibition (CPQ-2-COOH).

References

  • Cohen, M. H., et al. (2003). "FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets." The Oncologist. Link

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Context for Quinazoline-Carboxylic Acids).[2][3][4][5][6][7] Link

  • Garofalo, A., et al. (2012).[8] "Synthesis and Structure-Activity Relationships of (Aryloxy)quinazoline Ureas as Novel, Potent, and Selective VEGF Inhibitors." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 22468, 6-Chloro-4-phenylquinazoline-2-carboxylic acid." PubChem. Link

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Validation

A Senior Application Scientist's Guide to Benchmarking the Anti-proliferative Activity of 6-Chloro-4-phenylquinazoline-2-carboxylic acid

Introduction: Unveiling the Potential of a Novel Quinazoline Scaffold The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anti-cancer agents.[1] Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anti-cancer agents.[1] Molecules such as gefitinib (Iressa®) and erlotinib (Tarceva®) have revolutionized the treatment of certain cancers by targeting key protein kinases involved in cell proliferation and survival.[1][2] This guide focuses on a specific, yet under-characterized, member of this family: 6-Chloro-4-phenylquinazoline-2-carboxylic acid.

Our objective is to provide a comprehensive framework for rigorously evaluating the anti-proliferative potential of this compound. We will outline a head-to-head comparison against established benchmarks, detail the requisite experimental protocols with the underlying scientific rationale, and provide the intellectual framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities in the oncology space.

A critical point of clarification is the distinction of our target compound, 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7), from a similarly named molecule, 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid. The latter is a known impurity in the drug lorazepam and has been reported to lack pharmacological activity.[3] This guide is exclusively focused on the former, a distinct chemical entity with potential therapeutic value.

Proposed Mechanism of Action: A Kinase-Centric Hypothesis

Given the extensive literature on quinazoline derivatives as anti-cancer agents, a logical starting hypothesis is that 6-Chloro-4-phenylquinazoline-2-carboxylic acid exerts its anti-proliferative effects through the inhibition of one or more protein kinases. Many quinazoline-based drugs are known to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][4] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis, making it a prime target for therapeutic intervention.

Furthermore, other kinases such as Aurora kinases and components of the PI3K/Akt/mTOR pathway are also known to be modulated by quinazoline derivatives and are critical for cell cycle progression and survival.[5][6][7] Therefore, our benchmarking strategy will not only assess the overall anti-proliferative effect but will also lay the groundwork for future mechanistic studies to pinpoint the specific molecular target(s).

Experimental Design: A Multi-faceted Approach to Benchmarking

A robust benchmarking study requires careful selection of appropriate cell lines, benchmark compounds, and orthogonal assays to ensure the validity and reproducibility of the findings.

Cell Line Selection: Targeting Diverse Cancer Types

To obtain a broad understanding of the compound's activity spectrum, a panel of well-characterized human cancer cell lines is proposed. The selection should include lines with known dependencies on key signaling pathways that may be targeted by our test compound.

  • A549 (Non-small cell lung carcinoma): A widely used cell line in cancer research, it is known to harbor a KRAS mutation, which can influence the response to EGFR inhibitors.

  • MCF-7 (Breast adenocarcinoma): An estrogen receptor (ER)-positive cell line, it is a workhorse for studying breast cancer and is sensitive to a variety of anti-proliferative agents.

  • PC-3 (Prostate adenocarcinoma): An androgen-insensitive prostate cancer cell line, it provides a model for advanced, hormone-refractory disease.

  • HCT-116 (Colorectal carcinoma): This cell line is characterized by mutations in both KRAS and PIK3CA, making it an interesting model to test compounds that may target pathways downstream of these oncogenes.

Benchmark Compound Selection: Setting the Gold Standard

The choice of benchmark compounds is critical for contextualizing the potency of 6-Chloro-4-phenylquinazoline-2-carboxylic acid. We will include both a classic chemotherapeutic agent and targeted therapies with known mechanisms of action.

  • Gefitinib: An FDA-approved EGFR tyrosine kinase inhibitor with a quinazoline core, making it a direct and highly relevant comparator.[1]

  • Doxorubicin: A widely used cytotoxic chemotherapy agent that induces DNA damage and apoptosis, providing a benchmark for general anti-proliferative potency.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, representing a different class of anti-proliferative drugs.[8]

Experimental Protocols: Ensuring Rigor and Reproducibility

The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[9][10] It is a reliable and sensitive endpoint for assessing cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-4-phenylquinazoline-2-carboxylic acid and the benchmark compounds in culture medium. Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

MTT Assay for Metabolic Activity

The MTT assay is another widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Colony Formation Assay for Long-Term Proliferative Potential

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. It provides a measure of long-term cell survival and is considered a stringent test of anti-proliferative effects.

Protocol:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test and benchmark compounds for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh culture medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoint for the SRB and MTT assays will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.

Table 1: Hypothetical IC50 Values (µM) for 6-Chloro-4-phenylquinazoline-2-carboxylic acid and Benchmark Compounds

CompoundA549MCF-7PC-3HCT-116
6-Chloro-4-phenylquinazoline-2-carboxylic acidIC50IC50IC50IC50
Gefitinib5.28.1>107.5
Doxorubicin0.080.050.120.09
Paclitaxel0.010.0050.020.015

Lower IC50 values indicate greater potency. The results from the colony formation assay will be presented as the percentage of surviving colonies relative to the vehicle control.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clear visual representation of the experimental design and the potential molecular pathways involved, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Anti-proliferative Assays cluster_analysis Data Analysis A549 A549 Test_Compound 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Gefitinib Gefitinib Doxorubicin Doxorubicin Paclitaxel Paclitaxel MCF7 MCF-7 PC3 PC-3 HCT116 HCT-116 SRB SRB Assay (72h) Test_Compound->SRB MTT MTT Assay (72h) Test_Compound->MTT Colony Colony Formation (10-14 days) Test_Compound->Colony Gefitinib->SRB Gefitinib->MTT Gefitinib->Colony Doxorubicin->SRB Doxorubicin->MTT Doxorubicin->Colony Paclitaxel->SRB Paclitaxel->MTT Paclitaxel->Colony IC50 IC50 Determination SRB->IC50 MTT->IC50 Survival Colony Survival Colony->Survival

Caption: Experimental workflow for benchmarking anti-proliferative activity.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_cascade Downstream Signaling cluster_nucleus Nuclear Response EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Test_Compound 6-Chloro-4-phenylquinazoline- 2-carboxylic acid Test_Compound->EGFR Inhibition (?)

Caption: Hypothesized EGFR/PI3K/Akt signaling pathway inhibition.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial benchmarking of 6-Chloro-4-phenylquinazoline-2-carboxylic acid's anti-proliferative activity. The proposed experiments will generate the necessary data to compare its potency against established anti-cancer agents across a diverse panel of cancer cell lines.

Positive results from these studies, particularly if the compound demonstrates significant potency and a favorable therapeutic index, would warrant further investigation. Subsequent research should focus on elucidating the precise mechanism of action, including kinase profiling assays to identify specific molecular targets. In vivo studies in relevant animal models would then be the logical next step in the pre-clinical development of this promising compound.

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Comparative

A Comparative Analysis of the Mechanisms of Action of Quinazoline Derivatives: A Guide for Researchers

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of a wide array of pharmacologically active compounds.[1] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of a wide array of pharmacologically active compounds.[1] This guide provides a comparative analysis of the mechanisms of action of different classes of quinazoline derivatives, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will delve into the intricacies of their interactions with key biological targets, supported by quantitative data and detailed experimental protocols.

The Quinazoline Core: A Versatile Pharmacophore

Quinazoline and its oxidized form, quinazolinone, are heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1][2] This fundamental structure allows for diverse substitutions at various positions, leading to a broad spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial effects.[1][3] This guide will focus on three major classes of quinazoline derivatives that have yielded clinically significant drugs: Epidermal Growth Factor Receptor (EGFR) inhibitors, α1-adrenergic receptor antagonists, and dihydrofolate reductase (DHFR) inhibitors.

I. Quinazoline-Based EGFR Inhibitors in Oncology

Quinazoline derivatives have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

Mechanism of Action: Competitive ATP Inhibition

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site within the EGFR tyrosine kinase domain. This binding prevents EGFR autophosphorylation, thereby blocking the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] Second-generation inhibitors like afatinib and dacomitinib bind irreversibly, while third-generation inhibitors like osimertinib are designed to target specific resistance mutations, such as T790M.[5][6][7]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Gefitinib Gefitinib (Quinazoline Derivative) Gefitinib->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Comparative Efficacy of EGFR Inhibitors

The efficacy of different quinazoline-based EGFR inhibitors varies depending on the specific EGFR mutation present in the cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

DrugGenerationEGFR MutationCell LineIC50 (nM)
Gefitinib 1stExon 19 delPC-9~3-10
L858RH32550.003 µM[8]
L858R+T790MH1975>1000
Erlotinib 1stExon 19 delPC-97 nM[9]
L858RH32557 nM[9]
L858R+T790MH19751185 nM[9]
Afatinib 2ndExon 19 delPC-90.2 nM[9]
L858RH32550.2 nM[9]
L858R+T790MH197557 nM[5]
Osimertinib 3rdExon 19 del+T790MPC-9ER13 nM[5]
L858R+T790MH19755 nM[5]
Wild-Type-~200-500
Experimental Protocols
EGFR Kinase Activity Assay

This assay measures the ability of a quinazoline derivative to inhibit the phosphorylation of a substrate by EGFR.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and the quinazoline derivative at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[3]

  • Initiation: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.[2]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Luminescent Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[3]

    • TR-FRET Assay (e.g., LanthaScreen™): Uses a europium-labeled antibody that recognizes the phosphorylated substrate.[2]

  • Data Analysis: Calculate the percent inhibition for each drug concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of quinazoline derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, PC-9) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the quinazoline derivative and incubate for a specified period (e.g., 48-72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][12] Viable cells will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Phospho-EGFR

This technique is used to detect the phosphorylation status of EGFR and its downstream targets, providing direct evidence of inhibitor activity within the cell.

Methodology:

  • Cell Lysis: Treat cancer cells with the quinazoline derivative for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the phosphorylated protein bands between treated and untreated samples.

II. Quinazoline-Based α1-Adrenergic Receptor Antagonists

This class of quinazoline derivatives, including prazosin, doxazosin, and terazosin, are primarily used to treat hypertension and benign prostatic hyperplasia (BPH).[16][17] They function by blocking α1-adrenergic receptors, which are G protein-coupled receptors found on vascular smooth muscle and in the prostate.[16][17]

Mechanism of Action: Blocking Norepinephrine Signaling

Norepinephrine, a neurotransmitter of the sympathetic nervous system, binds to α1-adrenergic receptors, leading to vasoconstriction and smooth muscle contraction. Quinazoline derivatives selectively and competitively block these receptors, preventing norepinephrine from binding.[18] This results in vasodilation, a decrease in peripheral resistance, and a reduction in blood pressure.[18] In BPH, the blockade of α1-receptors in the prostate and bladder neck relaxes the smooth muscle, improving urinary flow.[16]

Signaling Pathway: α1-Adrenergic Receptor Blockade

Alpha1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Alpha1_AR α1-Adrenergic Receptor Gq Gq Alpha1_AR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Binds Prazosin Prazosin (Quinazoline Derivative) Prazosin->Alpha1_AR Inhibits

Caption: α1-Adrenergic receptor signaling and its blockade by quinazoline derivatives.

Comparative Binding Affinities

The binding affinity of these antagonists for the different α1-adrenergic receptor subtypes (α1A, α1B, α1D) is a key determinant of their pharmacological profile. This is often expressed as the equilibrium dissociation constant (Ki) or the dissociation constant (KD).

Drugα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)
Prazosin 0.2-0.50.1-0.40.3-0.8
Doxazosin 2.633.474.68
Terazosin 1.80.71.2

Note: Ki and KD values can vary depending on the experimental conditions and tissue/cell type used.[19]

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a quinazoline derivative for α1-adrenergic receptors by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the α1-adrenergic receptor subtype of interest.

  • Assay Setup: In a reaction tube, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin), and varying concentrations of the unlabeled quinazoline derivative.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled drug. The concentration that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

III. Quinazoline-Based Dihydrofolate Reductase (DHFR) Inhibitors

Methotrexate, a classical antifolate, contains a pteridine ring system. However, quinazoline-based compounds have also been developed as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[16][20] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are required for DNA synthesis and cell proliferation.[20][21]

Mechanism of Action: Antifolate Activity

Quinazoline-based DHFR inhibitors act as structural analogs of dihydrofolate and bind with high affinity to the active site of the DHFR enzyme.[21] This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of the precursors necessary for DNA synthesis and ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[20]

Signaling Pathway: DHFR Inhibition

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Synthesis Purine & Thymidylate Synthesis THF->Synthesis Cofactor for Methotrexate Methotrexate (Quinazoline Analog) Methotrexate->DHFR Inhibits DNA DNA Synthesis & Cell Proliferation Synthesis->DNA

Caption: Dihydrofolate reductase pathway and its inhibition by quinazoline analogs.

Comparative Inhibitory Potency

The inhibitory potency of these compounds against DHFR is a critical measure of their efficacy.

DrugTargetIC50 / Ki
Methotrexate Human DHFRKi: ~3.4 pM
Pemetrexed Human DHFRKi: >200 nM[1]
Pralatrexate Human DHFRKi: 45 nM[1]
Trimetrexate Human DHFRIC50: 4.74 nM[22]

Note: The affinity of methotrexate for DHFR is exceptionally high, making it a very potent inhibitor.[23]

Experimental Protocol: DHFR Enzyme Inhibition Assay

This assay measures the activity of DHFR in the presence of an inhibitor by monitoring the oxidation of NADPH.

Methodology:

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), dihydrofolate, and NADPH.

  • Enzyme and Inhibitor: Add purified recombinant human DHFR and the quinazoline-based inhibitor at various concentrations.

  • Initiate Reaction: Start the reaction by adding one of the components (e.g., DHFR).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined through further kinetic analysis, such as a Dixon plot.

Conclusion

The quinazoline scaffold has proven to be an exceptionally versatile platform for the development of targeted therapies. By understanding the distinct mechanisms of action of different quinazoline derivatives—from the competitive inhibition of EGFR in cancer to the blockade of α1-adrenergic receptors in cardiovascular and urological conditions, and the antifolate activity against DHFR—researchers can better design and evaluate novel therapeutic agents. The experimental protocols provided in this guide offer a framework for the rigorous in vitro characterization of these compounds, enabling a deeper understanding of their structure-activity relationships and pharmacological effects. As our knowledge of cellular signaling pathways continues to expand, the "privileged" quinazoline structure will undoubtedly continue to yield innovative and effective medicines.

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